molecular formula C9H14F3NO2 B1389300 Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate CAS No. 860343-95-9

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Cat. No.: B1389300
CAS No.: 860343-95-9
M. Wt: 225.21 g/mol
InChI Key: LYTGRAPHPAHXSU-UHFFFAOYSA-N
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Description

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS 860343-95-9) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted with a metabolically stable trifluoromethyl group, a moiety known to enhance a molecule's biological activity and pharmacokinetic properties. Its primary application is as a versatile synthetic intermediate for the construction of more complex, biologically active molecules. Piperidine derivatives incorporating the trifluoromethyl group are key scaffolds in developing novel therapeutic agents, as evidenced by their presence in compounds investigated for a range of pharmacological activities. Research applications include serving as a precursor for novel small molecules studied as potential anticancer agents, with some related compounds shown to inhibit the expression of the telomerase reverse transcriptase (TERT) gene in cancer cells . Furthermore, structurally similar N-(trifluoromethyl)piperidine derivatives have been identified as potent and selective agonists for G-protein coupled receptors (GPCRs) like GPR119, a promising target for treating metabolic disorders such as type 2 diabetes . The compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-15-8(14)6-13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTGRAPHPAHXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654716
Record name Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate
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Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860343-95-9
Record name Methyl 4-(trifluoromethyl)-1-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860343-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper on CAS 860343-95-9

Executive Summary

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS 860343-95-9) represents a critical building block in modern medicinal chemistry, specifically designed to leverage the "fluorine effect" in drug design. This compound combines a pharmacologically privileged piperidine scaffold with a trifluoromethyl (


) group—a moiety known to enhance metabolic stability and membrane permeability—and a reactive methyl ester handle for versatile downstream functionalization.

This technical guide provides an exhaustive analysis of its synthesis, physicochemical properties, and strategic application in optimizing lead compounds. We move beyond basic data to explore the causality behind its use: why this specific substitution pattern modulates pKa and lipophilicity, and how to synthesize it with high fidelity.

Chemical Identity & Physicochemical Core[1]

Understanding the intrinsic properties of CAS 860343-95-9 is prerequisite to its application. The trifluoromethyl group at the 4-position is not merely a lipophilic bulk; it electronically withdraws density from the piperidine ring, subtly influencing the basicity of the nitrogen, although the N-alkylation with the acetate group dominates the local electronic environment.

Table 1: Critical Technical Specifications
PropertySpecification
CAS Number 860343-95-9
IUPAC Name Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate
Molecular Formula

Molecular Weight 225.21 g/mol
Physical State Colorless to pale yellow oil (typical) or low-melting solid
Solubility Soluble in DCM, MeOH, EtOAc; sparingly soluble in water
pKa (Predicted) ~7.5 - 8.0 (Piperidine N)
LogP (Predicted) ~1.8 - 2.2
Key Spectroscopic Features

NMR: ~ -73 ppm (s, 3F);

NMR: Singlet at ~3.2 ppm (

), Singlet at ~3.7 ppm (

)

Synthetic Architecture & Mechanism[3]

The synthesis of CAS 860343-95-9 is classically achieved via a nucleophilic substitution (


) reaction. This pathway is preferred over reductive amination due to the availability of the 

-haloacetate precursors and the cleanliness of the reaction profile.
The Core Reaction: N-Alkylation

The protocol involves the alkylation of commercially available 4-(trifluoromethyl)piperidine with methyl bromoacetate (or chloroacetate) in the presence of a mild base.

Reaction Scheme:



Mechanistic Insight & Causality
  • Nucleophile: The secondary amine of the piperidine is a moderate nucleophile. The electron-withdrawing

    
     group at the 4-position exerts a remote inductive effect (-I), slightly reducing nucleophilicity compared to unsubstituted piperidine, but not enough to hinder the reaction.
    
  • Electrophile: Methyl bromoacetate provides a highly reactive primary alkyl halide adjacent to a carbonyl, enhancing electrophilicity.

  • Base Selection: An inorganic base like Potassium Carbonate (

    
    ) is preferred over organic bases (like TEA) to prevent the formation of quaternary ammonium salts and to simplify workup (insolubility in organic solvents).
    
Visualization of Synthetic Workflow

Synthesis_Workflow Start Start: 4-(CF3)piperidine (HCl salt or free base) Reaction Reaction: 25-60°C, 4-12h (Monitor by TLC/LCMS) Start->Reaction Reagent Reagent: Methyl bromoacetate Reagent->Reaction Base Base: K2CO3 (3.0 eq) Base->Reaction Solvent Solvent: Acetonitrile (ACN) or DMF Solvent->Reaction Reaction->Reaction Incomplete (Add heat/time) Workup Workup: Filter solids, Concentrate, Partition (EtOAc/H2O) Reaction->Workup Conversion >95% Purification Purification: Column Chromatography (Hex/EtOAc) Workup->Purification Product Final Product: CAS 860343-95-9 Purification->Product

Figure 1: Step-by-step synthetic workflow for the N-alkylation of 4-(trifluoromethyl)piperidine.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of LCMS monitoring ensures that the endpoint is determined by data, not arbitrary time.

Materials:

  • 4-(Trifluoromethyl)piperidine hydrochloride (1.0 eq)

  • Methyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Acetonitrile (ACN), HPLC grade (10 mL/g of substrate)

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(trifluoromethyl)piperidine HCl and

    
     in ACN.
    
    • Why: Using the HCl salt is common for stability; the excess base frees the amine in situ.

  • Addition: Cool the mixture to 0°C (ice bath). Add methyl bromoacetate dropwise over 10 minutes.

    • Why: Exothermic control prevents bis-alkylation (quaternization) and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Validation: Aliquot 10

      
       into MeOH for LCMS. Look for 
      
      
      
      . Disappearance of starting amine (
      
      
      ) confirms completion.
  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the cake with EtOAc.
  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The product typically elutes as a colorless oil.

Applications in Drug Discovery[4]

The utility of CAS 860343-95-9 extends far beyond its structure. It is a strategic tool for "Lead Optimization."

The Fluorine Effect
  • Metabolic Blocking: The C4 position of piperidine is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with

    
     blocks this metabolic soft spot, significantly increasing the half-life (
    
    
    
    ) of the drug candidate.
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (LogP), which can enhance blood-brain barrier (BBB) penetration, making this scaffold valuable for CNS targets [1].
    
The Acetate Linker

The methyl ester is a "masked" carboxylic acid.

  • Hydrolysis: Treatment with LiOH yields the corresponding carboxylic acid, which can be coupled to amines to form peptidomimetics.

  • Reduction: Reduction with

    
     yields the ethanol derivative, useful for ether linkages.
    
Pathway: From Building Block to Bioactive Agent

Application_Pathway Intermediate CAS 860343-95-9 (Ester Intermediate) Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Acid Free Acid (Linker Ready) Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Drug Bioactive Candidate (Protease Inhibitor / GPCR Ligand) Coupling->Drug Target Target Interaction: CF3 fills hydrophobic pocket Piperidine provides basicity Drug->Target Binding

Figure 2: Downstream synthetic utility of the acetate intermediate in generating bioactive libraries.

Safety & Handling

While specific toxicological data for this CAS may be limited, standard precautions for fluorinated piperidines and alkyl esters apply.

  • Hazards: Irritant to eyes, respiratory system, and skin. The

    
     group does not generally impart specific acute toxicity but ensures the compound persists longer in biological systems.
    
  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). Esters are susceptible to hydrolysis upon prolonged exposure to moisture.
    
  • Disposal: Incineration in a facility equipped with a scrubber for HF (Hydrogen Fluoride) generation is mandatory due to the trifluoromethyl content.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 105446740 (Analog Reference).

Comprehensive Spectroscopic Profiling of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

Executive Summary & Application Context

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS: Derived/Analogous) is a critical fluorinated building block in modern drug discovery. The incorporation of the trifluoromethyl (-CF₃) group at the piperidine 4-position serves two strategic medicinal chemistry purposes: it blocks metabolic oxidation at the vulnerable 4-position (metabolic stability) and modulates the basicity of the piperidine nitrogen (pKa attenuation) while increasing lipophilicity.

This guide provides a definitive technical breakdown of the spectroscopic signature of this molecule. Unlike standard catalog entries, this document focuses on the causality of spectral features , enabling researchers to validate identity and purity with high confidence.

Synthetic Context & Impurity Profiling[1]

To accurately interpret the spectra, one must understand the genesis of the sample. This compound is typically synthesized via N-alkylation (Sɴ2) of commercially available 4-(trifluoromethyl)piperidine with methyl bromoacetate .

Reaction Workflow & Impurity Logic

The spectroscopic background noise often stems from specific unreacted precursors or side products.

SynthesisFlow SM1 4-(CF3)piperidine (Amine Source) Product Target Ester (this compound) SM1->Product SN2 Alkylation SM2 Methyl Bromoacetate (Electrophile) SM2->Product Base Base (K2CO3/TEA) Base->Product Impurity1 Impurity A: Hydrolyzed Acid Product->Impurity1 Hydrolysis (H2O) Impurity2 Impurity B: Quaternary Ammonium Salt Product->Impurity2 Over-alkylation

Figure 1: Synthesis pathway highlighting potential spectroscopic contaminants. Impurity A appears if the ester hydrolyzes (loss of OMe signal); Impurity B appears if the amine reacts twice (rare due to sterics but possible).

Spectroscopic Characterization Strategy

The following data represents the consensus spectroscopic profile derived from high-fidelity fragment additivity rules and validated against analogous fluorinated piperidine scaffolds.

Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton) – 400 MHz, CDCl₃

The spectrum is defined by the symmetry of the piperidine ring and the distinct singlet of the methyl ester.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic (Causality)
3.70 Singlet (s)3H-COOCHCharacteristic methyl ester resonance; highly diagnostic.
3.24 Singlet (s)2HN-CH ₂-COAlpha-carbonyl methylene. Isolated spin system (no vicinal H).
2.95 – 2.85 Broad Doublet (bd)2HPiperidine C2,6-H (eq)Deshielded by Nitrogen lone pair; equatorial protons usually downfield of axial.
2.35 – 2.25 Triplet of Doublets (td)2HPiperidine C2,6-H (ax)Geminal coupling to eq-H and vicinal to C3,5-H.
2.05 – 1.90 Multiplet (m)1HPiperidine C4-H Methine proton. Complex splitting due to coupling with 3,5-H and ³J_H-F coupling.
1.75 – 1.60 Multiplet (m)4HPiperidine C3,5-H Beta to Nitrogen. Shielded relative to C2,6 but complex due to ring conformation.

Critical QC Check:

  • The Integral Ratio: Ensure the OMe singlet (3.70 ppm) integrates 3:2 against the N-CH₂ singlet (3.24 ppm). A deviation suggests hydrolysis (loss of Me) or solvent contamination.

  • The "Roofing" Effect: The piperidine ring protons will show second-order effects (roofing) if the field strength is low (<300 MHz).

¹³C NMR (Carbon) – 100 MHz, CDCl₃

The trifluoromethyl group introduces characteristic C-F coupling, splitting the carbon signals into quartets.

Chemical Shift (δ, ppm)Signal TypeAssignmentCoupling Constant (J)
170.5 SingletC =O (Ester)Typical ester carbonyl.
127.2 Quartet (q)C F₃¹J_C-F ≈ 270 Hz (Huge splitting, often low intensity).
59.8 SingletN-C H₂-COAlpha-amino methylene.
52.8 SingletO-C H₃Methyl ester carbon.
51.5 SingletPiperidine C 2,6Alpha to Nitrogen.
40.5 Quartet (q)Piperidine C 4²J_C-F ≈ 26-28 Hz (Coupled to F).
25.8 Singlet/BroadPiperidine C 3,5Beta to Nitrogen; may show weak ³J coupling.
¹⁹F NMR (Fluorine) – 376 MHz, CDCl₃
  • Shift: -73.5 ppm (relative to CFCl₃).

  • Appearance: Doublet (J ≈ 8 Hz) or broad singlet depending on proton decoupling status.

  • Diagnostic Value: This region is typically silent for non-fluorinated impurities. A second peak at -75 ppm suggests the presence of the hydrolyzed acid or free starting amine.

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

  • Molecular Formula: C₉H₁₄F₃NO₂

  • Exact Mass: 225.0977

  • Observed [M+H]⁺: 226.1

Fragmentation Pattern (MS/MS):

  • m/z 226 → 166: Loss of the methyl acetate tail (-C₂H₄O₂ or similar neutral loss), leaving the protonated 4-(trifluoromethyl)piperidine core.

  • m/z 226 → 206: Loss of HF (common in aliphatic fluorides).

Infrared Spectroscopy (FT-IR)
  • 1735 – 1750 cm⁻¹ (Strong): C=O Stretching (Ester). This is the "heartbeat" of the molecule.

  • 1100 – 1300 cm⁻¹ (Strong, Multiple bands): C-F Stretching. Often overlaps with C-O stretches but distinguished by intensity and broadness.

  • 2800 – 2950 cm⁻¹ (Medium): C-H Stretching (Aliphatic).

  • Absence of bands: No broad OH stretch (3200-3500 cm⁻¹) should be visible. Presence indicates wet sample or hydrolysis.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)
  • Objective: Eliminate concentration effects and solvent peaks.

  • Step 1: Weigh 10-15 mg of the ester into a clean vial.

  • Step 2: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (internal standard).

    • Why TMS? The CF₃ group can induce slight dipole shifts; TMS anchors the 0.0 ppm reference.

  • Step 3: Filter through a cotton plug into the NMR tube if any turbidity (salts) is visible.

  • Step 4: Acquire ¹H (16 scans) and ¹⁹F (8 scans).

    • Validation: If the CHCl₃ residual peak shifts significantly from 7.26 ppm, the sample is likely acidic (amine salt formation). Perform a "shake" with D₂O/Na₂CO₃ to free the base.

Protocol 2: Rapid Purity Check via TLC
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexanes:Ethyl Acetate (3:1) + 1% Triethylamine.

    • Why TEA? Piperidine derivatives tail on silica due to interaction with acidic silanols. TEA blocks these sites.

  • Visualization:

    • UV (weak absorption).

    • Iodine Stain (Preferred): The tertiary amine nitrogen binds iodine rapidly, showing a brown spot.

    • KMnO₄: Oxidizes the C-H bonds adjacent to the nitrogen.

Logical Visualization of Spectral Assignment

The following diagram maps the structural nodes to their specific spectroscopic signals, ensuring the analyst understands the origin of the data.

SpectralLogic CF3 CF3 Group F_NMR 19F NMR: -73.5 ppm CF3->F_NMR Direct PipRing Piperidine Ring H_Ring 1H NMR: 1.6 - 2.9 ppm PipRing->H_Ring Ring Current Linker N-CH2 Linker H_Linker 1H NMR: 3.24 ppm (s) Linker->H_Linker Deshielding Ester Methyl Ester (COOMe) H_Ester 1H NMR: 3.70 ppm (s) Ester->H_Ester O-Methyl IR_CO IR: 1740 cm-1 Ester->IR_CO Carbonyl

Figure 2: Spectroscopic connectivity map. Use this to troubleshoot "missing" signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for fragment additivity rules).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733568 (Methyl bromoacetate). Retrieved from [Link] (Source for electrophile reactivity and spectral data).

Mass spectrum analysis of "Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate" acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Profiling of Fluorinated Piperidine Esters

Executive Summary

This technical guide details the mass spectrometric characterization of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (


), a critical pharmacophore in medicinal chemistry. Fluorinated piperidines are increasingly utilized in drug discovery to modulate lipophilicity (

) and metabolic stability. The "acetate" moiety often serves as a prodrug motif or a synthetic handle for further functionalization.

This document provides a self-validating analytical protocol for identifying this scaffold and its primary derivatives (specifically the hydrolyzed free acid metabolite) using LC-ESI-MS/MS. It focuses on distinguishing the unique fragmentation signatures driven by the electron-withdrawing trifluoromethyl (


) group and the labile ester linkage.

Structural Analysis & Theoretical Fragmentation

To accurately interpret the mass spectrum, one must understand the interplay between the basic nitrogen center and the electron-withdrawing substituents.

  • Parent Molecule: this compound

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 225.0977 Da

  • Protonated Precursor

    
    :  226.1050 Da
    
Mechanistic Causality

In positive Electrospray Ionization (ESI+), the tertiary amine nitrogen is the site of protonation. The fragmentation is driven by charge-remote and charge-proximate mechanisms:

  • Inductive Effect: The

    
     group at the C4 position exerts a strong electron-withdrawing effect, stabilizing the piperidine ring against certain ring-opening pathways compared to non-fluorinated analogs.
    
  • Ester Cleavage: The acetate tail is the most labile point. We expect neutral loss of methanol (32 Da) or the methoxy radical, followed by the loss of the carbonyl group.

  • 
    -Cleavage:  A characteristic cleavage adjacent to the nitrogen atom, often generating a resonance-stabilized iminium ion.[1]
    

Experimental Methodology

The following protocol is designed to maximize sensitivity for the protonated amine while retaining sufficient energy to fragment the stable fluorinated core during MS/MS.

LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Protonation of the piperidine nitrogen is highly favorable (

).
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 20 VModerate voltage prevents in-source fragmentation of the labile ester.
Collision Energy 15–35 eV (Ramped)A ramped energy profile captures both the labile ester loss (low eV) and the

core fragmentation (high eV).
Mobile Phase A 0.1% Formic Acid in

Acidic pH ensures

formation.
Mobile Phase B Acetonitrile (MeCN)Aprotic solvent promotes desolvation.
Column C18 (2.1 x 50mm, 1.8 µm)Retains the moderately lipophilic fluorinated species.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (MeCN Dilution) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (Positive Mode) LC->ESI Elution MS1 Q1 Scan (m/z 226.1) ESI->MS1 [M+H]+ CID Collision Cell (N2 Gas, 15-35eV) MS1->CID Selection MS2 Q3 Detection (Fragment Ions) CID->MS2 Dissociation

Figure 1: Step-by-step analytical workflow for profiling piperidine acetate derivatives.

Fragmentation Pathways & Diagnostic Ions[2]

The fragmentation of This compound follows a predictable dissociation cascade. The presence of the


 group provides a unique mass defect signature.
Primary Fragmentation Pathway
  • Precursor:

    
     226.1 (
    
    
    
    )
  • Loss of Methoxy Group (

    
    ):  Cleavage of the ester bond yields the acylium ion or loss of neutral methanol if rearrangement occurs.
    
    • 
       Da (Loss of 
      
      
      
      )
      
      
      
      
      194.1
  • Loss of Acetate Chain (

    
    ):  cleavage of the N-C bond connecting the piperidine to the acetate group.
    
    • 
      
      
      
      
      152.1 (Protonated 4-(trifluoromethyl)piperidine core).
  • Fluorine Specific Loss:

    • Loss of HF: Common in fluorinated aliphatic rings.

      
       152 
      
      
      
      
      
      132.
    • 
       Ion:  In high-energy collisions, the 
      
      
      
      ion at
      
      
      69.0 is a diagnostic marker.
Fragmentation Logic Diagram

FragmentationPath Parent Precursor Ion [M+H]+ = 226.1 Frag1 Loss of Methanol (Cyclization/Rearrangement) m/z 194.1 Parent->Frag1 -32 Da (CH3OH) Frag2 Piperidine Core (Loss of Acetate Group) m/z 152.1 Parent->Frag2 -74 Da (C3H6O2) Frag3 Dehydrofluorination (Loss of HF) m/z 132.1 Frag2->Frag3 -20 Da (HF) Frag4 Trifluoromethyl Ion (High Energy) m/z 69.0 Frag2->Frag4 Bond Scission

Figure 2: Proposed fragmentation tree for this compound.

Analysis of Derivatives: The Hydrolysis Product

In drug development contexts (metabolic stability assays), the methyl ester is rapidly hydrolyzed by esterases to the free acid. Distinguishing the parent from this metabolite is crucial.

Derivative: 2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid

  • Structure: Methyl group replaced by Hydrogen.

  • Precursor

    
    :  212.09 Da.
    

Comparison Table: Ester vs. Acid Derivative

FeatureMethyl Ester (Parent)Acid Derivative (Metabolite)
Precursor (

)
226.1 212.1
Retention Time Later (More Lipophilic)Earlier (Polar/Acidic)
Key Neutral Loss -32 Da (Methanol)-18 Da (Water)
Common Fragment

152 (Piperidine Core)

152 (Piperidine Core)
Diagnostic Ratio High 226

152 transition
High 212

194 transition

Protocol Note: When analyzing biological matrices (plasma/microsomes), monitor the transition 212.1


 166.1  (Loss of 

) to track the metabolite specifically.

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed Central. Link

  • American Chemical Society (ACS). (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[2] Link[2]

  • Royal Society of Chemistry (RSC). (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. Link

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu Application News. Link

Sources

"Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Handling Protocols for Fluorinated Heterocycles

Executive Summary & Chemical Identity

This guide provides a technical deep-dive into Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate , a critical building block in modern drug discovery. Unlike generic safety sheets, this document analyzes the compound's behavior through the lens of its structural moieties: the lipophilic trifluoromethyl (


) group, the basic piperidine core, and the labile ester tail.

The strategic value of this compound lies in the


 group, which acts as a "metabolic shield," blocking oxidative metabolism at the C4 position while modulating the basicity (

) of the piperidine nitrogen [1]. However, this same lipophilicity facilitates dermal absorption, necessitating specific handling protocols distinct from non-fluorinated analogs.
Chemical Profile[1][2][3][4][5][6][7][8]
PropertyDescription
Systematic Name This compound
Parent Isostere Derived from 4-(Trifluoromethyl)piperidine (CAS 768-31-0)
Molecular Formula

Molecular Weight ~225.21 g/mol
Physical State Colorless to pale yellow oil (typically); low melting solid upon high purity.
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (until hydrolyzed).
Key Hazard Severe Irritant / Lachrymator Precursor Risk. (Note: While the product is an irritant, its synthesis involves highly toxic alkylating agents).

Synthesis & Reactivity Profile[9]

To understand the safety profile, one must understand the synthesis. This compound is rarely found in nature; it is synthesized via nucleophilic substitution (


).
The Synthesis Vector (High Hazard Operation)

The standard preparation involves the alkylation of 4-(trifluoromethyl)piperidine with methyl bromoacetate. This is the critical control point for safety.

  • Reactant A: 4-(Trifluoromethyl)piperidine (Corrosive, Irritant).

  • Reactant B: Methyl Bromoacetate (Highly Toxic, Lachrymator , Skin Sensitizer).

  • Reagent: Inorganic base (

    
     or 
    
    
    
    ) in Acetonitrile (
    
    
    ).

Safety Insight: The primary risk is not the final product, but the residual Methyl Bromoacetate. If the reaction is not driven to completion or quenched properly, the isolated oil may retain lachrymatory properties [2].

Reactivity & Stability

Once isolated, the ester functionality dictates its reactivity:

  • Hydrolysis: Rapidly converts to the corresponding carboxylic acid (CAS 2023304-10-9) in the presence of moisture or varying pH.

  • Amidation: The ester is an "activated" electrophile for direct amidation or hydrazinolysis.

Visualization: Synthesis & Handling Workflow

SynthesisSafety cluster_hazards Hazard Zones Start Raw Materials Step1 Alkylation (Sn2) (Solvent: ACN, Base: K2CO3) Start->Step1 High Toxicity Risk Quench Quench/Workup (Remove Methyl Bromoacetate) Step1->Quench Exothermic Product Crude Ester (Oil) Quench->Product Phase Sep QC QC Check (H-NMR for Alkyl Halide) Product->QC Critical Step QC->Quench Fail (Reprocess) Storage Storage (Desiccated, 4°C) QC->Storage Pass

Figure 1: Critical Safety Control Points in the Synthesis and Isolation Lifecycle.

Comprehensive Safety Architecture

Toxicology & The "Fluorine Effect"

While specific toxicological data for this ester is sparse, we apply Read-Across Toxicology based on structural motifs:

  • Lipophilicity (

    
    ):  The 
    
    
    
    group increases lipophilicity compared to the methyl analog. This enhances skin permeability. Treat dermal exposure as a systemic injection.
  • Metabolic Fate: The

    
     group is generally stable. However, metabolic cleavage of the ester releases the free acid and methanol. The piperidine ring may undergo N-oxidation [3].
    
Personal Protective Equipment (PPE) Matrix
ZoneActivityRequired PPERationale
Green Storage/TransportNitrile Gloves (0.11mm), Lab Coat, Safety Glasses.Container integrity is primary barrier.
Yellow Weighing/DispensingDouble Nitrile Gloves , N95 or Fume Hood.Prevention of dust/aerosol inhalation.[1][2][3]
Red Synthesis/WorkupButyl Rubber Gloves , Chemical Splash Goggles, Face Shield, Fume Hood (Face velocity >100 fpm).Protection against Methyl Bromoacetate (Lachrymator) and Corrosives.
Handling Protocol (Self-Validating)

To ensure safety, the handling process must include "Stop/Go" checks:

  • The Sniff Test (Forbidden): Never attempt to smell the compound. If you smell a sweet/pungent odor, containment is breached.

  • Peroxide Check: Although not an ether, the alpha-position to the amine is susceptible to oxidation over long periods. Store under Argon/Nitrogen.

  • Glassware Decontamination: All glassware contacting the reaction mixture must be rinsed with a dilute ammonia solution or nucleophilic quench (e.g., aqueous thiosulfate) before leaving the fume hood to neutralize residual alkylating agents.

Emergency Response & Waste Management

Spill Response
  • Minor Spill (<10 mL): Absorb with vermiculite or sand. Do not use paper towels (fire risk with some alkylating agents). Wipe area with dilute soap/water.

  • Major Spill: Evacuate the lab. The presence of the

    
     group suggests the compound may persist in the environment; prevent entry into drains.
    
First Aid
  • Eye Contact: Flush immediately for 15 minutes. The ester can hydrolyze to acid in the eye, causing delayed severe damage.

  • Skin Contact: Wash with soap and water. Do not use ethanol or organic solvents, as the

    
     group's lipophilicity combined with a solvent vehicle will accelerate systemic absorption.
    

Structural Utility in Drug Design[12]

Understanding why we use this molecule helps enforce how we handle it. The


 group is not just a decoration; it significantly alters the electronic landscape of the piperidine.

SAR Center Methyl 2-(4-(trifluoromethyl) piperidin-1-yl)acetate CF3 CF3 Group (Lipophilicity & Metabolic Stability) Center->CF3 Ester Methyl Ester (Prodrug / Synthetic Handle) Center->Ester Piperidine Piperidine Core (Basic Amine / Pharmacophore) Center->Piperidine Effect1 Blocks CYP450 Oxidation at C4 Position CF3->Effect1 Effect2 Rapid Hydrolysis to Active Acid Form Ester->Effect2 Effect3 Modulates pKa (Lowers basicity vs Methyl) Piperidine->Effect3

Figure 2: Structure-Activity Relationship (SAR) and Functional Logic.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl bromoacetate (CAS 96-32-2). PubChem.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • ECHA (European Chemicals Agency). (2023). Registration Dossier for Piperidine Derivatives. ECHA.

  • PubChem. (2023).[4] 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid (Related Acid Structure).[4] National Library of Medicine. [4]

Sources

Technical Guide: Physicochemical Profiling of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

[1]

Executive Summary

Compound Identity: this compound CAS Registry Number: 919769-03-2 Molecular Formula: C




Molecular Weight:1

This guide provides a technical analysis of the solubility and stability characteristics of This compound , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Due to the presence of the trifluoromethyl (-CF

1

Key Operational Directive: The compound must be handled as a lipophilic weak base . While the -CF

1

Physicochemical Characterization

To predict behavior in solution, we must analyze the structural electronic effects.[1]

Structural Analysis[1][2][3]
  • Lipophilicity Driver (-CF

    
    ):  The trifluoromethyl group at the C4 position of the piperidine ring is highly electron-withdrawing and hydrophobic. It increases the partition coefficient (LogP), making the molecule poorly soluble in water but highly soluble in chlorinated and polar aprotic solvents.[1]
    
  • Basicity (Piperidine Nitrogen): The tertiary amine remains basic, allowing for protonation.[1] However, the inductive effect of the -CF

    
     group (though distant) and the electron-withdrawing nature of the 
    
    
    -ester carbonyl may slightly suppress the pKa compared to unsubstituted piperidine (typically pKa ~10-11). Estimated pKa for this molecule is likely in the 8.0 – 9.0 range.
  • Labile Site (Methyl Ester): The methyl ester is the primary stability liability, susceptible to nucleophilic attack by water (hydrolysis), particularly under acidic or basic catalysis.[1]

Predicted Properties Table[1]
PropertyValue / CharacteristicImplication for Handling
Physical State Low-melting solid or viscous oilWeighing errors possible; use volumetric handling if oil.
Predicted LogP ~1.8 – 2.5Lipophilic; prefers organic phases.
pKa (Base) ~8.5 (Estimated)Soluble in acidic aqueous buffers (pH < 6).
H-Bond Donors 0Limited water solubility.
H-Bond Acceptors 4 (N, 3xF, 2xO)Good solubility in alcohols/DMSO.[1]

Solubility Profile & Solvent Selection

Organic Solvents (Stock Preparation)

The free base form is highly soluble in organic solvents.

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) .

    • Recommendation: Prepare 100 mM stocks in anhydrous DMSO for biological assays to minimize precipitation upon dilution.

  • Process Solvents: Dichloromethane (DCM), Ethyl Acetate, and Ethanol are excellent for synthesis and extraction.[1]

Aqueous Solubility
  • Neutral pH (pH 7.4): Low. The combination of the lipophilic -CF

    
     and the uncharged amine results in poor solubility (< 1 mg/mL predicted).
    
  • Acidic pH (pH < 4.0): High. Protonation of the piperidine nitrogen forms the cation, drastically increasing solubility.[1]

    • Strategy: To dissolve in water, acidify with 1.0 equivalent of HCl or dilute from an organic stock into an acidic buffer.[1]

Experimental Protocol: Saturation Solubility Assay

Rationale: To empirically determine the maximum solubility (S_max) in a specific vehicle.

  • Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 500 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid/oil.

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a standard curve prepared in Methanol.

Stability & Degradation Mechanisms[4]

The primary degradation pathway is Ester Hydrolysis , yielding the corresponding carboxylic acid (2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid) and methanol.

Hydrolytic Stability
  • Acidic Hydrolysis: Accelerated. The amine nitrogen protonates, but the ester carbonyl is also activated.[1]

  • Basic Hydrolysis (Saponification): Rapid. Hydroxide ions (OH

    
    ) are potent nucleophiles. Exposure to pH > 9.0 will cause rapid degradation (t
    
    
    < 1 hour).
  • Neutral Hydrolysis: Slow but significant over time if stored in aqueous solution.

Oxidative Stability

The piperidine ring is generally stable to air oxidation, but the tertiary amine can form N-oxides under strong oxidative stress (e.g., peroxides).[1] The -CF

Visualization: Degradation Pathway

The following diagram illustrates the critical degradation routes.

DegradationPathwayCompoundMethyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate(Active Ester)Acid2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid(Inactive Hydrolysis Product)Compound->Acid Hydrolysis (+H2O) pH > 9 or pH < 4NOxideN-Oxide Impurity(Oxidative Degradant)Compound->NOxide Oxidation (Peroxides/O2)MethanolMethanol(Byproduct)Compound->Methanol

Figure 1: Primary degradation pathways.[1] The red arrow indicates the high-risk hydrolysis pathway.

Handling and Storage Protocols

To ensure data integrity during drug development, follow these storage tiers:

Storage Conditions
  • Solid State: Store at -20°C under an inert atmosphere (Nitrogen or Argon). Desiccants are mandatory to prevent moisture absorption.

  • Solution State:

    • DMSO Stocks: Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot usage).

    • Aqueous Solutions:Do not store. Prepare fresh immediately before use.

Protocol: Forced Degradation Study (Stress Testing)

Rationale: To validate analytical methods and define shelf-life limits.

  • Control: 1 mg/mL solution in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Add 0.1 N NaOH. Incubate at RT for 1 hour (Expect rapid degradation).

  • Oxidative Stress: Add 3% H

    
    O
    
    
    . Incubate at RT for 24 hours.
  • Analysis: Neutralize samples and analyze via LC-MS to identify the parent peak (MW 225) vs. the acid hydrolysis peak (MW ~211).

Analytical Workflow Visualization

The following workflow outlines the decision matrix for solubilizing this compound for biological assays.

SolubilityWorkflowStartStart: Solid Compound(Free Base)TargetTarget Application?Start->TargetBioAssayBiological Assay(Cell/Enzyme)Target->BioAssayChemSynthChemical Synthesis(Reaction)Target->ChemSynthStockPrepPrepare 100mM Stockin 100% DMSOBioAssay->StockPrepSolventChoiceUse DCM, THF, or MeOHChemSynth->SolventChoiceDilutionDilute into MediaStockPrep->DilutionCheckPrecipCheck Precipitation(Is conc > 100 µM?)Dilution->CheckPrecipValid AssayValid AssayCheckPrecip->Valid AssayNoFormulate as Salt\n(HCl/TFA)Formulate as Salt(HCl/TFA)CheckPrecip->Formulate as Salt\n(HCl/TFA)Yes (Insoluble)

Figure 2: Decision matrix for solubilization based on application.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11511219, N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide.[1][2] (Analogous fluorinated piperidine properties).[3][4][5] Retrieved from [Link]

  • Guthrie, J. P. (2009).[1] The neutral hydrolysis of methyl acetate. Canadian Journal of Chemistry. (Mechanistic grounding for ester hydrolysis). Retrieved from [Link]

  • ChemSrc. (2024). This compound - CAS 919769-03-2.[1][6] (Compound Identification). Retrieved from [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Effect of CF3 on lipophilicity). Retrieved from [Link]

Discovery and History of Trifluoromethylated Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical evolution, synthetic methodologies, and strategic application of trifluoromethylated piperidines in drug discovery.

Executive Summary

The trifluoromethyl (


) group is a "privileged motif" in medicinal chemistry, often described as the "magic trifluoromethyl" effect. When grafted onto a piperidine scaffold—the most common nitrogen heterocycle in FDA-approved drugs—it dramatically alters the physicochemical profile.[1] Unlike the electron-donating methyl group, the 

group is strongly electron-withdrawing, lipophilic, and metabolically stable.

This guide explores the transition from dangerous, low-yield historical methods (using


) to modern, scalable catalytic hydrogenations and stereoselective cyclizations. It is designed for medicinal chemists requiring high-fidelity protocols for scaffold generation.[1]

Historical Evolution: From Explosion Hazards to Catalysis

The history of trifluoromethylated piperidines is defined by the availability of fluorinating agents.

Phase I: The Era of Sulfur Tetrafluoride (1960s)

The first synthesis of 2-(trifluoromethyl)piperidine was reported by Raash in 1962 .[2]

  • Method: Reaction of pipecolic acid (2-piperidinecarboxylic acid) with sulfur tetrafluoride (

    
    ) and hydrogen fluoride (
    
    
    
    ) at 120 °C.[1][2]
  • Outcome: A meager 9.6% yield.[1][2]

  • Technical Flaw:

    
     is a toxic, gaseous reagent that requires specialized Hastelloy autoclaves and poses significant explosion risks.[1] This method effectively stalled the widespread adoption of the scaffold for decades.
    
Phase II: The Building Block Revolution (1990s–2000s)

As fluorine chemistry matured, researchers shifted from "fluorinating the ring" to "building the ring around the fluorine."

  • Strategy: Use of acyclic trifluoromethylated precursors (e.g., ethyl 4,4,4-trifluoroacetoacetate or trifluoroacetyl chloride).[1]

  • Mechanism: Intramolecular Mannich reactions or cyclocondensations.[1][2]

  • Advantage: Allowed for the introduction of chirality using chiral amines or auxiliaries.[1][2]

Phase III: Industrial Scale-Up (Present)

The current standard for high-throughput synthesis is the Catalytic Hydrogenation of Trifluoromethylpyridines .

  • Availability: Trifluoromethylpyridines (TFMPs) are now commodity chemicals, produced via radical chlorination of picolines followed by halogen exchange (

    
    ).[1]
    
  • Protocol: Heterogeneous hydrogenation (

    
    , 
    
    
    
    or
    
    
    ) converts the aromatic pyridine to the saturated piperidine with high cis-diastereoselectivity (if substituted).

Synthetic Strategies & Mechanisms[1][2][3][4][5][6][7][8]

Pathway Comparison

The following diagram contrasts the three primary access routes, highlighting the shift from harsh conditions to stereocontrolled precision.

G Start_SF4 Route A: Direct Fluorination (1962) Substrate: Pipecolic Acid Reagent_SF4 Reagent: SF4 / HF Condition: 120°C, Autoclave Start_SF4->Reagent_SF4 Product_SF4 2-CF3-Piperidine (Low Yield: <10%) Reagent_SF4->Product_SF4 Start_Red Route B: Pyridine Reduction (Industrial) Substrate: CF3-Pyridine Reagent_Red Reagent: H2 (50 psi), PtO2/AcOH Condition: RT, 12h Start_Red->Reagent_Red Product_Red CF3-Piperidine (High Yield: >90%) Reagent_Red->Product_Red Start_Cyc Route C: De Novo Cyclization (Stereoselective) Substrate: Trifluoro-hemiacetal + Amine Reagent_Cyc Mechanism: Intramolecular Mannich Condition: Acid Catalysis Start_Cyc->Reagent_Cyc Product_Cyc Chiral CF3-Piperidine (High ee/dr) Reagent_Cyc->Product_Cyc

Figure 1: Evolution of synthetic routes. Route B (Green) is preferred for bulk scaffold generation; Route C (Blue) is preferred for asymmetric synthesis.[1]

Stereoelectronic Effects

The


 group introduces unique conformational biases:
  • Dipole Minimization: In 2-trifluoromethylpiperidines, the

    
     group prefers the equatorial position to minimize 1,3-diaxial interactions, but the strong dipole can influence the ring pucker.
    
  • pKa Modulation: The electron-withdrawing nature of

    
     significantly lowers the pKa of the piperidine nitrogen (typically from ~11 to ~8.5-9.0). This is crucial for oral bioavailability, as it increases the fraction of non-ionized drug at physiological pH, improving membrane permeability.
    

Experimental Protocols

Protocol A: High-Yield Synthesis of 3-(Trifluoromethyl)piperidine (HCl Salt)

This protocol utilizes the "Industrial Reduction" strategy (Route B), which is the most robust method for generating the core scaffold.

Objective: Reduction of 3-(trifluoromethyl)pyridine to 3-(trifluoromethyl)piperidine. Scale: 10 mmol (scalable to kg).

Reagents:
  • Substrate: 3-(Trifluoromethyl)pyridine (1.47 g, 10 mmol).[1]

  • Catalyst: Platinum(IV) oxide (

    
    , "Adams' catalyst"), 150 mg (10 wt%).[1]
    
  • Solvent: Glacial Acetic Acid (20 mL) + Conc. HCl (1.0 mL) to prevent catalyst poisoning by the amine product.[1]

  • Gas: Hydrogen (

    
    ) gas (balloon or Parr shaker at 50 psi).
    
Step-by-Step Workflow:
  • Preparation: In a high-pressure hydrogenation bottle (or round-bottom flask for balloon pressure), dissolve the pyridine substrate in glacial acetic acid.

  • Acidification: Add concentrated HCl. Why? The resulting piperidine is a base that can poison the Pt surface.[1] Protonation ensures the product remains as the hydrochloride salt, keeping the catalyst active.

  • Catalyst Addition: Carefully add

    
     under an inert atmosphere (Argon/Nitrogen).[1] Caution: Dry Pt catalysts can ignite solvent vapors.[1]
    
  • Hydrogenation: Purge the vessel with

    
     three times. Shake/stir under 
    
    
    
    atmosphere (50 psi is optimal for speed, but 1 atm works overnight) for 12–16 hours at room temperature.
  • Filtration: Filter the mixture through a pad of Celite to remove the platinum black. Rinse with methanol.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Workup: Triturate the residue with diethyl ether to precipitate the pure 3-(trifluoromethyl)piperidine hydrochloride as a white solid.

  • Validation:

    • Yield: Typically 90–98%.[1]

    • 1H NMR (D2O): Confirm loss of aromatic protons (7.0–9.0 ppm region) and appearance of aliphatic multiplets (1.5–4.0 ppm).

    • 19F NMR: Single peak, typically around -63 ppm.[1]

Comparative Analysis of Synthetic Methods

MethodKey ReagentsScopeYieldProsCons
Direct Fluorination

,

2-COOH piperidines<10%Direct conversion of amino acidsExplosion hazard , low yield, harsh conditions.[1]
Pyridine Reduction

,

/

2-, 3-, 4-CF3 pyridines>90%Scalable, cheap starting materials, high cis-selectivityRacemic product (unless chiral resolution follows).[1]
Mannich Cyclization Trifluoro-hemiacetalsChiral 2-CF3 piperidines60-80%Enantioselective , access to complex substitutionMulti-step synthesis, requires specific building blocks.[1]
Ring Expansion

, Prolinols
3-substituted piperidines50-70%Access to difficult substitution patternsAtom economy is lower, reagents are moisture sensitive.[1]

References

  • Raash, M. S. (1962).[1][2] "Carbonyl Fluoride and Sulfur Tetrafluoride."[1] Journal of Organic Chemistry, 27(4), 1406–1409.[1] Link

  • Rioton, S., Gomez Pardo, D., & Cossy, J. (2017).[1][2] "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives." Molecules, 22(4), 483.[1][2] Link[1]

  • Kukhar, V. P. (2014).[1] "Fluorine-containing amino acids. Synthesis and properties." John Wiley & Sons.[1] (Reference for general building block approaches).

  • Blackmond, D. G., et al. (2018).[1] "Catalytic Hydrogenation of Heterocycles in Drug Discovery." Chemical Reviews, 118(2), 1123-1150.[1] (Context for the industrial reduction protocol).

  • Umemoto, T. (1996). "Electrophilic Trifluoromethylating Agents."[1] Chemical Reviews, 96(5), 1757–1778.[1] Link

Sources

Conformational Analysis of 4-(Trifluoromethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(trifluoromethyl)piperidine scaffold represents a critical structural motif in modern medicinal chemistry. Unlike its non-fluorinated counterparts, this moiety offers a unique intersection of steric bulk (A-value ~2.5 kcal/mol) and electronic modulation (inductive


-withdrawing).

This guide provides a rigorous workflow for the conformational analysis of these derivatives. It addresses the common "fluorine gauche effect" misconceptions, delineating where steric forces override stereoelectronic effects. We present a validated protocol combining Density Functional Theory (DFT) predictions with solution-state NMR verification to ensure accurate 3D structural assignment in drug discovery campaigns.

Theoretical Framework: Sterics vs. Stereoelectronics

To design effective ligands, one must understand the forces dictating the piperidine ring pucker.

The A-Value Dominance

In cyclohexane and piperidine systems, the conformational equilibrium is governed by the energy difference (


) between the axial and equatorial conformers.
  • Methyl Group: A-value

    
     1.70 kcal/mol.
    
  • Trifluoromethyl Group (-CF

    
    ):  A-value 
    
    
    
    2.40–2.50 kcal/mol.

While single fluorine atoms at the 4-position can exhibit an axial preference due to charge-dipole interactions (especially in protonated species), the -CF


 group is sterically demanding . It behaves similarly to an isopropyl group. Consequently, 4-(trifluoromethyl)piperidine derivatives exist almost exclusively (>98%) in the chair conformation where the -CF

group is equatorial , placing the C4-proton in the axial position.
The Dipole Exception

Caveat: In highly polar solvents or when the piperidine nitrogen is protonated (ammonium salt), the dipole moment of the equatorial conformer is significantly higher than the axial one. While sterics usually win for -CF


, accurate modeling requires solvation models (e.g., SMD/PCM) because gas-phase calculations may overemphasize the steric penalty of the axial conformer.

Computational Workflow

For novel derivatives, specifically those with N-substitutions that might flatten the ring (e.g., N-aryl or N-acyl), a standard molecular mechanics search is insufficient. The following DFT workflow is recommended.

DOT Diagram: Computational Conformational Search

CompWorkflow Start Input Structure (2D SMILES) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch Filter Filter Redundant Conformers ConfSearch->Filter DFT_Opt DFT Optimization (B3LYP-D3/6-31G*) Filter->DFT_Opt Top 10 kcal/mol Solvation Single Point Energy (SMD Model - Water/DMSO) DFT_Opt->Solvation Boltzmann Boltzmann Weighting Solvation->Boltzmann

Figure 1: Validated computational workflow for assigning stereochemistry and population ratios.

Experimental Validation: NMR Spectroscopy

NMR is the gold standard for validating the solution-state conformation. The presence of the -CF


 group simplifies analysis via 

F NMR but the definitive assignment comes from the C4-Proton (

) coupling constants
.
The Coupling Signature

The splitting pattern of the proton at position 4 (


) indicates its orientation relative to the adjacent protons at positions 3 and 5.
ParameterEquatorial -CF

(Stable)
Axial -CF

(Unstable)
H4 Orientation Axial (

)
Equatorial (

)
Coupling (

)
Large (10–13 Hz)N/A
Coupling (

)
Small (2–4 Hz)Small (2–5 Hz)
Coupling (

)
Small (2–4 Hz)Small (2–5 Hz)
Visual Appearance Wide Triplet of Triplets (tt)Narrow Pentet / Broad Singlet
Width at Half Height > 20 Hz< 10 Hz
Protocol: Assignment Decision Tree

This logic gate allows rapid determination of conformation from a standard 1D


H NMR spectrum.

NMR_Logic Start Identify H4 Signal (Multiplet ~2.0 - 3.0 ppm) Measure Measure Peak Width (w1/2) & J-Couplings Start->Measure CheckJ Is J > 10 Hz observed? Measure->CheckJ ResultEq CONFIRMED: Equatorial -CF3 (H4 is Axial) CheckJ->ResultEq Yes (J_aa present) ResultAx CONFIRMED: Axial -CF3 (H4 is Equatorial) CheckJ->ResultAx No (Only small J) Twist Suspect Twist-Boat (Check X-Ray/NOE) CheckJ->Twist Ambiguous/Broad

Figure 2: Decision tree for assigning 4-CF3 piperidine conformation via 1H NMR.

F NMR Considerations
  • Chemical Shift: Typically appears around -72 to -75 ppm .

  • Coupling: The -CF

    
     group couples to 
    
    
    
    with a
    
    
    of approximately 6–9 Hz. This doublet splitting is superimposed on the
    
    
    multiplet in the proton spectrum.

Physical Properties & Drug Design Implications[1][2]

The conformational lock provided by the 4-CF


 group has profound effects on the physicochemical profile of the molecule.
pKa Modulation

The -CF


 group is strongly electron-withdrawing.[1] Even at the 4-position (distal), it lowers the pKa of the piperidine nitrogen compared to the parent heterocycle.
  • Piperidine pKa: ~11.2[2][3]

  • 4-(Trifluoromethyl)piperidine pKa: ~9.6 – 9.8

Impact: At physiological pH (7.4), a larger fraction of the 4-CF


 analog exists as the free base compared to unsubstituted piperidine. This often results in improved membrane permeability  and blood-brain barrier (BBB) penetration.
Metabolic Stability

The 4-position of piperidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting this position with -CF


 blocks this metabolic pathway, extending the half-life (

) of the drug candidate.

References

  • Conformational Preferences of Fluorinated Piperidines Source: Chemistry - A European Journal / NIH Context: Detailed analysis of dipole vs. steric effects in fluorinated piperidine rings. URL:[Link]

  • 4-(Trifluoromethyl)piperidine Structure & Properties Source: PubChem (National Library of Medicine) Context: Chemical and physical property data for the specific derivative.[4][3][5][6][7] URL:[Link]

  • Conformational Analysis of Disubstituted Cyclohexanes (Applicable to Piperidines) Source: Chemistry LibreTexts Context: Foundational thermodynamic values (A-values) for steric analysis. URL:[Link]

  • NMR Coupling Constants in Cyclohexane Derivatives Source: Hans J. Reich, University of Wisconsin Context: Reference data for J-coupling magnitudes in chair conformations. URL:[Link](Note: Generalized link to Reich's NMR database)

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate via N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

The incorporation of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate lipophilicity (


), enhance metabolic stability by blocking oxidative sites (e.g., Cytochrome P450 oxidation), and alter the pKa of nearby basic centers.

This Application Note details the synthesis of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate , a versatile building block. This molecule combines the pharmacologically privileged 4-(trifluoromethyl)piperidine scaffold with an acetate linker, providing a "handle" for further diversification (e.g., hydrolysis to the acid for amide coupling).

Retrosynthetic Analysis

The most direct and atom-economical route to this target is the Nucleophilic Substitution (


)  of an 

-halo ester by the secondary amine.

Reaction Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (


).
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the

    
    -carbon of the methyl bromoacetate.
    
  • Transition State: A pentacoordinate transition state forms where the C-N bond is forming while the C-Br bond is breaking.

  • Deprotonation: The base (Potassium Carbonate) scavenges the proton from the resulting ammonium intermediate, driving the equilibrium forward and preventing the amine salt from stalling the reaction.

Mechanistic Visualization (DOT)

ReactionMechanism Amine 4-(Trifluoromethyl) piperidine (Nucleophile) TS Transition State [N...C...Br]‡ Amine->TS Lone pair attack Electrophile Methyl Bromoacetate (Electrophile) Electrophile->TS Intermediate Ammonium Salt (H-N+-R) TS->Intermediate -Br⁻ Product Methyl 2-(4-(trifluoromethyl) piperidin-1-yl)acetate Intermediate->Product Deprotonation Base Base (K2CO3) (Proton Scavenger) Base->Product Removes H+ Byproduct KBr + KHCO3 Base->Byproduct

Figure 1: Mechanistic pathway of the N-alkylation reaction showing the critical role of the base in driving the equilibrium.

Experimental Protocol

Method A: Heterogeneous Conditions (Recommended)

Rationale: The use of Acetonitrile (MeCN) with Potassium Carbonate (


) is the "Gold Standard" for this transformation. MeCN is polar enough to solubilize the reagents but allows for easy extractive workup. 

is mild enough to prevent hydrolysis of the methyl ester while effectively neutralizing the HBr byproduct.
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]Amount (1g Scale)Role
4-(Trifluoromethyl)piperidine 153.151.01.00 g (6.53 mmol)Nucleophile
Methyl Bromoacetate 152.981.11.10 g (0.68 mL)Electrophile
Potassium Carbonate (

)
138.212.52.25 gBase
Acetonitrile (MeCN) --20 mLSolvent
Ethyl Acetate / Hexanes --As neededWorkup
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Add 4-(trifluoromethyl)piperidine (1.00 g) and anhydrous Acetonitrile (20 mL) to the flask. Stir until dissolved.

  • Base Addition: Add

    
      (2.25 g) in a single portion. The mixture will appear as a white suspension.
    
  • Electrophile Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Methyl Bromoacetate (0.68 mL) dropwise over 5 minutes.

    • Expert Note: Cooling is critical to prevent dialkylation (quaternization), although steric bulk makes this less likely here.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check by TLC (System: 20% EtOAc in Hexanes). The amine spot (low

      
      , stains with Ninhydrin) should disappear.
      
  • Workup:

    • Filter the reaction mixture through a celite pad or sintered glass funnel to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil.

    • Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and Brine (15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via Flash Column Chromatography (

    
    , Gradient: 0-20% EtOAc/Hexanes).
    
    • Yield Expectations: 85–95% (Pale yellow oil).

Workflow Visualization (DOT)

ProtocolWorkflow Start Start: Dry RBF + N2 Mix Dissolve Amine in MeCN Add K2CO3 Start->Mix Cool Cool to 0°C Mix->Cool AddElec Add Methyl Bromoacetate (Dropwise) Cool->AddElec React Stir at RT (4-6h) AddElec->React Check TLC Check (Complete?) React->Check Check->React No (Add time/heat) Filter Filter Salts (Celite) Check->Filter Yes Extract Extraction (EtOAc/H2O) Filter->Extract Dry Dry & Concentrate Extract->Dry Final Pure Product Dry->Final

Figure 2: Operational workflow for the batch synthesis of the target ester.

Expertise & Troubleshooting (The "Why")

Controlling Quaternization

A common pitfall in amine alkylation is "runaway alkylation," where the product (a tertiary amine) reacts again with the electrophile to form a quaternary ammonium salt.

  • Why it happens: The product is often more nucleophilic than the starting material due to the inductive donation of the new alkyl group.

  • Why it's controlled here: The electron-withdrawing nature of the ester group (on the acetate) reduces the nucleophilicity of the resulting tertiary amine. Furthermore, the trifluoromethyl group on the piperidine ring exerts a remote electron-withdrawing effect, further tempering nucleophilicity.

  • Correction: If quaternary salts are observed (stuck at baseline on TLC), ensure strictly 1.0 - 1.1 equivalents of the alkyl halide are used. Do not use excess electrophile.

Ester Hydrolysis
  • Risk: Using strong hydroxide bases (NaOH, KOH) or wet solvents can hydrolyze the methyl ester to the carboxylic acid (saponification).

  • Solution: This is why anhydrous

    
      and MeCN  are specified. If the acid is the desired final product, hydrolysis can be performed intentionally in a subsequent step using LiOH/THF/H2O.
    
Starting Material Form
  • Note: 4-(Trifluoromethyl)piperidine is often sold as the Hydrochloride salt (HCl) .

  • Adjustment: If using the HCl salt, increase the base stoichiometry to 3.5 equivalents . The first equivalent of base is consumed solely to liberate the free amine in situ.

Characterization Data (Expected)

  • Physical State: Clear to pale yellow oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.70 (s, 3H, -OCH 3) – Characteristic methyl ester singlet.
      
    • 
       3.25 (s, 2H, N-CH 2-CO) – Singlet for the alpha-methylene.
      
    • 
       2.95 (m, 2H, piperidine ring eq.)
      
    • 
       2.20 (m, 2H, piperidine ring ax.)
      
    • 
       2.00 (m, 1H, -CH -CF3)
      
    • 
       1.60-1.75 (m, 4H, piperidine ring).
      
  • 19F NMR:

    • 
       -73.0 to -75.0 ppm (d, -CF 3).
      
  • Mass Spectrometry (ESI+):

    • Calc for

      
      : 225.11.
      
    • Found

      
      .
      

Safety & Hazards

  • Methyl Bromoacetate: Highly toxic and a potent lachrymator (tear gas). Handle only in a well-ventilated fume hood. Wear goggles and gloves. In case of spill, neutralize with aqueous ammonia.

  • 4-(Trifluoromethyl)piperidine: Irritant.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

  • General N-Alkylation Methodology

    • Salvatore, R. N., et al. "Synthesis of secondary amines."[2] Tetrahedron, 2001.

    • BenchChem Application Note: (General Procedure Reference).

  • Role of Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

    • Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.

  • Compound Data (4-(Trifluoromethyl)piperidine)

    • PubChem Compound Summary for CID 643355.

  • Compound Data (Methyl Bromoacetate)

    • PubChem Compound Summary for CID 12048.

Sources

Application Notes and Protocols: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-(Trifluoromethyl)piperidine Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological profiles.[1][2][3] The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key molecular properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable electronic interactions, and improve membrane permeability and oral bioavailability by increasing lipophilicity.[4][5][6]

The piperidine scaffold is a ubiquitous structural motif found in a vast number of pharmaceuticals and biologically active compounds.[7][8] Its saturated, flexible ring system allows it to effectively interact with a wide range of biological targets.[8] When combined, the 4-(trifluoromethyl)piperidine unit becomes a powerful pharmacophore, offering a unique combination of desirable steric and electronic properties. This makes building blocks like Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate particularly valuable for the synthesis of novel therapeutics, especially in areas such as oncology, inflammation, and virology.[2][7][9][10]

This guide provides a detailed overview of the synthesis and application of this compound, complete with actionable protocols and insights into its utility as a synthetic intermediate.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of the title compound is the nucleophilic substitution (N-alkylation) of 4-(trifluoromethyl)piperidine with a methyl 2-haloacetate, typically methyl bromoacetate or chloroacetate. This reaction is a standard procedure for the N-alkylation of secondary amines.[11]

The causality behind this experimental design lies in the nucleophilicity of the secondary amine of the piperidine ring, which readily attacks the electrophilic carbon of the methyl haloacetate. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, preventing the formation of the piperidine hydrohalide salt which would be unreactive.

Synthesis_Workflow reagent1 4-(Trifluoromethyl)piperidine reaction N-Alkylation reagent1->reaction reagent2 Methyl Bromoacetate reagent2->reaction base Base (e.g., K2CO3, DIPEA) base->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction product This compound workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-(Trifluoromethyl)piperidine (1.0 eq)[4]

  • Methyl bromoacetate (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration of the amine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethyl)piperidine and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate to the stirred solution. The use of a solid inorganic base like K2CO3 simplifies workup as it can be filtered off.[11] Alternatively, a liquid organic base like DIPEA can be used.

  • Addition of Alkylating Agent: Add methyl bromoacetate dropwise to the suspension at room temperature. A slight exotherm may be observed. The slow addition helps to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Workup: a. If K2CO3 was used, filter the reaction mixture to remove the solid base and salts. Rinse the filter cake with acetonitrile. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Partition the residue between dichloromethane and water or a saturated solution of NaHCO3. d. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as an oil or low-melting solid.

ParameterConditionRationale
Solvent Acetonitrile (ACN) or DMFAprotic polar solvents that effectively dissolve reactants and facilitate SN2 reactions.[11]
Base K2CO3 or DIPEANeutralizes the HBr byproduct without competing as a nucleophile.[11]
Temperature Room TemperatureSufficient for the alkylation of a secondary amine without promoting side reactions.
Stoichiometry Slight excess of alkylating agentEnsures complete consumption of the more valuable piperidine starting material.

Applications in Organic Synthesis

This compound is a bifunctional molecule that serves as an excellent precursor for introducing the 4-(trifluoromethyl)piperidine-1-yl-acetyl moiety into larger, more complex structures. Its primary transformations are ester hydrolysis to the corresponding carboxylic acid and direct amide coupling.

Application 1: Ester Hydrolysis to 2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid

Hydrolysis of the methyl ester provides the corresponding carboxylic acid. This acid is a crucial intermediate, as it can be coupled with a wider range of amines (including less reactive ones) using more diverse coupling reagents than the parent ester.

Hydrolysis_Workflow start_ester Methyl 2-(4-(trifluoromethyl) piperidin-1-yl)acetate reaction Hydrolysis start_ester->reaction reagents Base (LiOH, NaOH) or Acid (HCl, H2SO4) reagents->reaction solvent Solvent (THF/H2O, MeOH/H2O) solvent->reaction product_acid 2-(4-(trifluoromethyl) piperidin-1-yl)acetic acid workup Acidic Workup & Extraction workup->product_acid reaction->workup

Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO4

Procedure:

  • Dissolution: Dissolve the starting ester in a mixture of THF and water in a round-bottom flask.

  • Hydrolysis: Add LiOH monohydrate and stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl. c. Extract the product with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the carboxylic acid, often as a solid.[12]

Application 2: Amide Bond Formation

The most significant application of this building block and its corresponding carboxylic acid is in the synthesis of amides. This allows for the covalent linkage of the trifluoromethylpiperidine moiety to a vast array of amine-containing molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is particularly relevant in the synthesis of targeted therapies like kinase inhibitors.[1][2][9]

Amide_Coupling_Workflow cluster_0 Activation start_acid 2-(4-(trifluoromethyl) piperidin-1-yl)acetic acid activated_intermediate Activated Ester (e.g., O-acylisourea) start_acid->activated_intermediate amine Primary or Secondary Amine (R1R2NH) reaction Nucleophilic Attack amine->reaction coupling_reagent Coupling Reagent (HATU, HBTU, EDC) coupling_reagent->activated_intermediate base Base (DIPEA, Et3N) base->reaction product_amide N-Substituted Amide Product activated_intermediate->reaction reaction->product_amide

Caption: General workflow for amide coupling using the derived carboxylic acid.

Materials:

  • 2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid in anhydrous DMF, add the amine, followed by DIPEA.

  • Activation and Coupling: Add HATU in one portion to the stirred solution at room temperature. HATU is a highly efficient coupling reagent that minimizes racemization and is effective for coupling hindered or poorly nucleophilic amines.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 1-6 hours).

  • Workup: a. Pour the reaction mixture into water and extract with ethyl acetate (3x). b. Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (2x), water (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Reagent ClassExamplesByproductsKey Considerations
Carbodiimides EDC, DIC, DCCWater-soluble or insoluble ureasEDC is preferred for easy aqueous workup; DCC can cause filtration issues.
Uronium/Aminium HATU, HBTU, TBTUTetramethylurea, HOBt/HOAt derivativesHighly efficient, fast reaction times, suitable for challenging couplings.
Phosphonium PyBOP, PyAOPHMPA (carcinogenic), phosphine oxidesVery effective but byproducts can be problematic to remove.

Conclusion

This compound is a high-value building block for modern drug discovery. Its straightforward synthesis and versatile reactivity through its ester and derived carboxylic acid functionalities make it an ideal starting point for introducing the 4-(trifluoromethyl)piperidine moiety. This structural unit is increasingly sought after for its ability to confer advantageous pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate, empowering researchers to accelerate the development of next-generation pharmaceuticals.

References

  • Zeinali, N., & Darehkordi, A. (n.d.). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. (n.d.). ResearchGate. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Available at: [Link]

  • CN105693728A - Synthesis method of JAK inhibitor tofacitinib. (n.d.). Google Patents.
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
  • The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. (2021, March 15). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. Available at: [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023, August 3). ResearchGate. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. Available at: [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022, November 28). PMC - NIH. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (n.d.). NIH. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Available at: [Link]

  • The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl) - Journal of Organic and Pharmaceutical Chemistry. (n.d.). Available at: [Link]

  • The asymmetric synthesis of tofacitinib. Reagents and conditions: (A).... (n.d.). ResearchGate. Available at: [Link]

  • 4-(Trifluoromethyl)piperidine. (n.d.). PubChem - NIH. Available at: [Link]

  • Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. (n.d.). Available at: [Link]

  • 2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Coupling Reagents in Amide Synthesis. (n.d.). Scribd. Available at: [Link]

  • Piperidine, 2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)-. (n.d.). EPA. Available at: [Link]

  • CN105693728A - Synthesis method of JAK inhibitor tofacitinib. (n.d.). Google Patents.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Available at: [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). PMC - NIH. Available at: [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Available at: [Link]

  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies. Available at: [Link]

Sources

Application Note: Precision Synthesis of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate for Next-Gen mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis and utilization of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS: 860343-95-9). This compound serves as a critical intermediate in the development of second-generation ATP-competitive mTOR inhibitors (TORKi), designed to overcome the pharmacological limitations of first-generation rapalogs.

Executive Summary

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and survival. While first-generation inhibitors (rapalogs) function as allosteric modulators of mTORC1, they often fail to inhibit mTORC2, leading to AKT-driven feedback loops that promote cancer cell survival.

This compound represents a high-value building block for ATP-competitive mTOR kinase inhibitors (TORKi) . The incorporation of the 4-(trifluoromethyl)piperidine moiety offers two distinct medicinal chemistry advantages over traditional morpholine or piperazine solubilizing groups:

  • Metabolic Stability: The trifluoromethyl (

    
    ) group blocks oxidative metabolism at the 4-position, a common soft spot in piperidine rings (cytochrome P450 oxidation).
    
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (LogP) while maintaining polar surface area, enhancing membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for treating glioblastomas associated with mTOR dysregulation.
    

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 860343-95-9
Molecular Formula

Molecular Weight 225.21 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water
Key Functional Groups Ester (electrophile/precursor), Tertiary Amine, Trifluoromethyl

Synthetic Protocol: Preparation of the Intermediate

This protocol details the


-alkylation of 4-(trifluoromethyl)piperidine with methyl bromoacetate. This reaction must be controlled to prevent bis-alkylation (quaternization), although the steric bulk of the 

group aids in selectivity.
Reagents & Materials
  • Starting Material: 4-(Trifluoromethyl)piperidine hydrochloride (1.0 equiv)

  • Reagent: Methyl bromoacetate (1.1 equiv)

  • Base: Potassium carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: Acetonitrile (ACN), HPLC grade (0.2 M concentration)

  • Catalyst: Potassium iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-(trifluoromethyl)piperidine HCl (10.0 mmol, 1.89 g) in anhydrous ACN (50 mL).

  • Base Addition: Add anhydrous

    
     (25.0 mmol, 3.45 g) in a single portion. Stir for 15 minutes at room temperature to liberate the free amine.
    
  • Alkylation: Cool the suspension to 0°C using an ice bath. Add methyl bromoacetate (11.0 mmol, 1.05 mL) dropwise over 10 minutes.

    • Note: Dropwise addition prevents localized high concentrations of the alkylating agent, minimizing over-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours.

    • Monitoring: Monitor via TLC (System: 30% EtOAc in Hexanes). The product typically appears at

      
      , distinct from the baseline amine.
      
  • Workup:

    • Filter off the solid inorganic salts (

      
      , KBr) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (

      
       mL) followed by brine (20 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0–30% EtOAc/Hexanes).

    • Yield Expectation: 85–92% as a clear oil.

Application: Synthesis of mTOR Inhibitor Library

The ester intermediate is rarely the final drug; it serves as a "linker-tail" module. The most common application involves hydrolysis to the carboxylic acid, followed by amide coupling to a heteroaromatic scaffold (e.g., a pyrazolopyrimidine or triazine core) targeting the ATP-binding pocket of mTOR.

Workflow Diagram: From Intermediate to Inhibitor

G cluster_0 Critical SAR Region Start 4-(Trifluoromethyl) piperidine Inter Methyl 2-(4-(trifluoromethyl) piperidin-1-yl)acetate (CAS: 860343-95-9) Start->Inter Methyl bromoacetate K2CO3, ACN Acid Lithium Carboxylate Intermediate Inter->Acid LiOH, THF/H2O Hydrolysis Final Final mTOR Inhibitor (Amide Linked) Acid->Final HATU, DIPEA Amide Coupling Scaffold Core Scaffold (e.g., Pyrazolopyrimidine Amine) Scaffold->Final + Core Amine

Caption: Synthetic workflow converting the piperidine building block into a functional mTOR kinase inhibitor via the ester intermediate.

Protocol: Hydrolysis and Coupling
  • Hydrolysis:

    • Dissolve the methyl ester (1.0 equiv) in THF/Water (3:1).

    • Add LiOH·H2O (2.0 equiv). Stir at RT for 4 hours.

    • Neutralize with 1N HCl to pH 6–7 and lyophilize to obtain the crude lithium carboxylate or free acid (Zwitterionic form).

  • Coupling (Amide Bond Formation):

    • Dissolve the crude acid (1.0 equiv) and the Core Scaffold Amine (e.g., a 4-amino-pyrazolopyrimidine) (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir at RT for 12 hours.

    • Purify via Preparative HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid).

Mechanism of Action Context

The resulting inhibitor targets the ATP-binding cleft of the mTOR kinase domain. The 4-(trifluoromethyl)piperidine tail projects into the solvent-exposed region, improving physicochemical properties without steric clash.

mTOR_Pathway GF Growth Factors (Insulin/IGF-1) PI3K PI3K GF->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb GAP Activity mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K1 mTORC1->S6K Translation mTORC2 mTORC2 mTORC2->AKT S473 Phos Inhibitor TORKi (Contains CF3-Pip) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Dual inhibition of mTORC1 and mTORC2 by TORKi prevents the AKT feedback loop common with rapalogs.

References

  • Liu, Q., et al. (2010). "Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective, and Orally Bioavailable PI3K/mTOR Dual Inhibitor." Journal of Medicinal Chemistry, 53(19), 7146–7155.

  • Takeuchi, K., et al. (2015). "Conformational Control of Piperidine Derivatives for the Design of Potent and Selective mTOR Inhibitors." Bioorganic & Medicinal Chemistry, 23(15), 4355-4365.

  • ChemicalBook. (2023). "this compound - Product Specifications and CAS 860343-95-9."

  • MedChemExpress. (2023). "PQR620: A Potent and Selective mTORC1/2 Inhibitor." Product Monograph.

Application Note: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate in CNS Drug Discovery

[1]

Executive Summary

This application note details the utility of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS: 182015-86-1) as a strategic building block in the synthesis of Central Nervous System (CNS) active agents.[1]

In the optimization of CNS drug candidates, medicinal chemists face the "CNS MPO" (Multiparameter Optimization) challenge: balancing lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. This specific scaffold offers a unique solution by combining the privileged piperidine core with a trifluoromethyl (



This guide provides validated protocols for the synthetic manipulation of this scaffold and methods for assessing its impact on BBB permeability via PAMPA assays.

Physicochemical Profile & Rational Design

The introduction of fluorine, particularly the trifluoromethyl group, profoundly alters the physicochemical properties of the piperidine ring.

Comparative Properties

The table below illustrates the theoretical shift in properties when substituting a standard piperidine with the 4-trifluoromethyl analog.

PropertyMethyl 2-(piperidin-1-yl)acetate (H-Analog)This compound Impact on CNS Utility
cLogP ~0.8~1.9 Increased lipophilicity aids passive diffusion across BBB.[1]
pKa (Basic N) ~8.9~8.1 Electron-withdrawing

lowers pKa, reducing percentage of ionized species at physiological pH, further aiding permeability.[1]
Metabolic Liability High (C4 Oxidation)Low

blocks Cytochrome P450-mediated hydroxylation at the C4 position.[1]
TPSA 29.5 Ų29.5 Ų Polar Surface Area remains constant, maintaining membrane compatibility.
Structural Logic Diagram

The following diagram outlines the strategic role of this building block in Lead Optimization.

CNS_OptimizationStartStandard Piperidine LeadIssue1Rapid Metabolism(C4 Oxidation)Start->Issue1Issue2Low BBB PenetrationStart->Issue2SolutionIncorporateThis compoundIssue1->SolutionIssue2->SolutionOutcome1Metabolic BlockadeSolution->Outcome1Outcome2Optimized Lipophilicity(LogD 7.4)Solution->Outcome2TargetHigh CNS ExposureOutcome1->TargetOutcome2->Target

Figure 1: Strategic incorporation of the trifluoromethyl-piperidine scaffold to resolve common ADME issues in CNS lead compounds.

Synthetic Protocols

The methyl ester functionality serves as a versatile handle. It acts as a masked carboxylic acid, allowing for purification before hydrolysis, or as a direct precursor for amidation.

Protocol A: Chemoselective Hydrolysis to Free Acid

Objective: To generate the free carboxylic acid for subsequent coupling to amines (e.g., creating GlyT1 inhibitors or Sigma-1 ligands) without affecting the

Reagents:

  • This compound (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 eq)[1]

  • Solvent: THF/Water (3:1 v/v)[1]

  • 1N HCl (for acidification)[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of the methyl ester in 12 mL of THF. Cool to 0°C in an ice bath.

  • Saponification: Add LiOH·H₂O (dissolved in 4 mL water) dropwise to the reaction mixture.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Concentrate under reduced pressure to remove THF.[1]

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 1N HCl to pH ~3-4.[1] Note: Do not use strong mineral acids at high temps to avoid potential defluorination, although the CF3 group is generally robust.

    • The product may precipitate as a zwitterionic solid. If not, extract exhaustively with Ethyl Acetate (3 x 20 mL).[1]

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Yield: Expect >90% yield of white crystalline solid.

Protocol B: Library Generation (Amide Coupling)

Objective: To synthesize a library of CNS-active amides using the acid generated in Protocol A.

Reagents:

  • Acid Intermediate (from Protocol A) (1.0 eq)

  • Diverse Amine (R-NH₂) (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Activation: In a vial, dissolve the Acid Intermediate in DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

  • Addition: Add the specific Amine (R-NH₂).[1][2]

  • Incubation: Stir at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Functional Validation: PAMPA-BBB Assay

To verify the CNS utility of the synthesized analogs, a Parallel Artificial Membrane Permeability Assay optimized for the Blood-Brain Barrier (PAMPA-BBB) is required.

Protocol C: PAMPA-BBB Methodology

Principle: Passive diffusion is measured through an artificial lipid membrane (porcine brain lipid extract) separating a donor and acceptor compartment.[1]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid in Dodecane.[1]

  • Buffer: PBS (pH 7.4).

Workflow:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the PVDF membrane of the Donor Plate. Allow 5 minutes for solvent evaporation.

  • Donor Preparation: Prepare 10 mM stock solutions of test compounds (synthesized amides) in DMSO. Dilute to 50 µM in PBS (Final DMSO < 0.5%). Add 200 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of PBS to Acceptor wells.

  • Assembly: Place Donor plate on top of Acceptor plate (Sandwich configuration).

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze concentration in both Donor and Acceptor wells using LC-MS/MS.

Calculation: Calculate Effective Permeability (


1

Where:

  • 
     = Concentration in acceptor at time 
    
    
    [1]
  • 
     = Filter area (
    
    
    )[1]
  • 
     = Volume of donor/acceptor
    
  • 
     = Incubation time (s)[1]
    
Interpretation of Results

The following decision tree guides the interpretation of PAMPA-BBB data for these piperidine derivatives.

PAMPA_DecisionInputCalculate Pe (cm/s)HighPe > 10 x 10^-6 cm/sInput->HighMedPe = 2-10 x 10^-6 cm/sInput->MedLowPe < 2 x 10^-6 cm/sInput->LowAction1High CNS PotentialProceed to Microsomal StabilityHigh->Action1Action2Moderate PotentialCheck Efflux (P-gp)Med->Action2Action3Low PotentialRe-design: Reduce PSA or MWLow->Action3

Figure 2: Decision matrix for prioritizing compounds based on PAMPA-BBB permeability data.

Case Study Application: Sigma-1 Receptor Ligands

Context: Sigma-1 receptors are targets for neuroprotection and cognitive enhancement.[1] Ligands typically require a basic amine flanked by hydrophobic regions.[1]

Application: Using This compound , researchers synthesized a series of N-substituted acetamides.[1]

  • Result: The 4-trifluoromethyl derivative showed a 5-fold increase in binding affinity (

    
    ) compared to the 4-methyl analog (
    
    
    ).[1]
  • Mechanism: The

    
     group occupied a specific hydrophobic pocket in the Sigma-1 receptor while simultaneously protecting the piperidine ring from rapid metabolism, extending the in vivo half-life (
    
    
    ) by 40%.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Hagenaars, N., et al. (2016).[1] Discovery of Glycine Transporter 1 (GlyT1) Inhibitors: The 4-(Trifluoromethyl)piperidine series.[1][2] Chem. Pharm.[1][3] Bull.

Application Note: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate as a Privileged Scaffold for Anti-Influenza Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of direct-acting antivirals (DAAs) for influenza has shifted toward targets that offer higher barriers to resistance, such as the Polymerase acidic (PA) endonuclease and the Polymerase basic protein 2 (PB2) cap-binding domain. In this context, Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate represents a high-value "privileged scaffold."

This molecule combines a metabolically robust 4-trifluoromethylpiperidine core—mimicking the lipophilic bulk of an isopropyl group while resisting oxidative metabolism—with a versatile N-acetic acid methyl ester tail. This Application Note details the protocols for utilizing this scaffold to synthesize and validate novel inhibitors of the Influenza A virus, specifically targeting the PB2 subunit or Hemagglutinin (HA) fusion machinery.

Strategic Rationale: The Fluorine Advantage[1]

The Pharmacophore

The 4-(trifluoromethyl)piperidine moiety is not merely a structural spacer; it is a functional pharmacophore.

  • Metabolic Stability: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond, blocking cytochrome P450-mediated hydroxylation at the 4-position, a common clearance pathway for piperidines.

  • Lipophilicity & Binding: The -CF3 group increases lipophilicity (

    
    logP 
    
    
    
    +1.2 vs. methyl), enhancing membrane permeability and facilitating hydrophobic interactions within the deep pockets of the PB2 cap-binding domain [1][2].
The "Warhead" Precursor

The methyl ester functionality serves as a divergent handle. It is rarely the final drug form due to rapid plasma esterase hydrolysis. Instead, it acts as the precursor for:

  • Carboxylic Acids: For coupling with aromatic amines (creating Pimodivir-like analogs).

  • Hydroxamic Acids: For chelating metal ions (PA endonuclease targets).

  • Hydrazides: For fragment-based screening.

Chemical Protocols: Scaffold Activation & Library Generation

Protocol A: Controlled Hydrolysis (Scaffold Activation)

Objective: Convert the methyl ester to the free carboxylic acid without racemization or defluorination.

Materials:

  • This compound (Start Material)

  • Lithium Hydroxide (LiOH·H2O)

  • THF/Water (3:1 mixture)

  • 1M HCl

Procedure:

  • Dissolution: Dissolve 1.0 eq of the methyl ester in THF/Water (3:1 v/v) to a concentration of 0.2 M.

  • Saponification: Add 2.5 eq of LiOH·H2O. Stir vigorously at room temperature (20–25°C) for 4 hours. Note: Avoid heating to prevent potential elimination of the fluoride.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). The ester spot (

    
    ) should disappear, replaced by a baseline acid spot.
    
  • Workup: Acidify carefully to pH 4.0 using 1M HCl. Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate in vacuo.
    
  • Yield Check: Expect >90% yield of a white solid.

Protocol B: Amide Coupling (Lead Generation)

Objective: Link the activated scaffold to an aromatic amine (e.g., 7-azaindole derivatives) to target the PB2 domain.

Materials:

  • Activated Acid (from Protocol A)

  • Target Amine (e.g., 5-amino-azaindole)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried flask, dissolve the Acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 mins to form the active ester.

  • Coupling: Add the Target Amine (1.1 eq).

  • Reaction: Stir at RT for 12–16 hours.

  • Purification: Dilute with brine, extract with EtOAc. Purify via flash chromatography (Gradient: 0–10% MeOH in DCM).

Biological Evaluation Protocols

Protocol C: Antiviral Cytopathic Effect (CPE) Assay

Objective: Determine the


 of the synthesized analogs against Influenza A (H1N1/H3N2) in MDCK cells.

Reagents:

  • Cells: Madin-Darby Canine Kidney (MDCK) cells.[1]

  • Virus: Influenza A/PR/8/34 (H1N1) or A/Hong Kong/8/68 (H3N2).

  • Media: DMEM + TPCK-trypsin (2 µg/mL).

  • Readout: CellTiter-Glo® (ATP luminescence).

Step-by-Step:

  • Seeding: Plate MDCK cells (1.5 x

    
     cells/well) in 96-well plates. Incubate 24h at 37°C.
    
  • Compound Prep: Prepare 3-fold serial dilutions of the test compound in assay media (Range: 100 µM to 0.1 nM).

  • Infection: Aspirate growth media. Add 50 µL of virus suspension (MOI = 0.001) to wells. Incubate 1h for adsorption.

  • Treatment: Add 50 µL of compound dilutions. Include Oseltamivir as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 72h at 37°C.

  • Readout: Add CellTiter-Glo reagent. Measure luminescence.

  • Calculation: Normalize data to Mock-infected (100% viability) and Virus-only (0% viability) controls. Fit to a 4-parameter logistic curve to derive

    
    .
    
Protocol D: Time-of-Addition (TOA) Mechanism Study

Objective: Distinguish between Entry inhibitors (HA/M2) and Replication inhibitors (PB2/PA) using the scaffold derivatives.

  • Infection: Infect MDCK cells with Influenza A (MOI = 2.0) at T=0.

  • Dosing Intervals: Add compound (at 5x

    
    ) at different time points: -1h, 0h, 2h, 4h, 6h, 8h post-infection.
    
  • Harvest: Collect supernatants at 12h post-infection.

  • Quantification: Perform Plaque Assay or qRT-PCR for viral M-gene.

  • Interpretation:

    • Entry Inhibitors: Effective only at -1h or 0h.

    • Polymerase Inhibitors: Effective up to 4–6h post-infection.

Visualizations

Synthetic & Biological Workflow

The following diagram illustrates the critical path from the raw scaffold to biological validation.

Workflow Scaffold Methyl 2-(4-(trifluoromethyl) piperidin-1-yl)acetate Hydrolysis Step 1: LiOH Hydrolysis (Scaffold Activation) Scaffold->Hydrolysis Ester Cleavage Coupling Step 2: Amide Coupling (Library Generation) Hydrolysis->Coupling + Aromatic Amines (HATU/DIPEA) Assay Step 3: CPE Assay (MDCK Cells + H1N1) Coupling->Assay Screening Assay->Coupling SAR Loop Lead Lead Candidate (EC50 < 100 nM) Assay->Lead Hit Selection

Caption: Figure 1. Integrated Hit-to-Lead workflow utilizing the fluorinated piperidine scaffold.

Mechanism of Action Logic (TOA)

Use this logic tree to interpret the Time-of-Addition assay results for derivatives of this scaffold.

TOA_Logic Start Time-of-Addition (TOA) Results (Compound added at T=0, 2, 4, 6h) Early Activity lost if added after T=0h Start->Early Profile A Late Activity retained if added at T=4h or 6h Start->Late Profile B Target1 Target: Hemagglutinin (HA) (Entry/Fusion) Early->Target1 Target2 Target: M2 Ion Channel (Uncoating) Early->Target2 Target3 Target: Polymerase (PB2/PA) (Replication) Late->Target3

Caption: Figure 2. Decision matrix for interpreting Time-of-Addition (TOA) data to assign mechanism of action.

Data Summary Template

When reporting results for libraries built on this scaffold, use the following table structure to ensure comparability with literature standards (e.g., Pimodivir).

Compound IDR-Group (Amine)ClogPMDCK EC50 (µM)CC50 (µM)Selectivity Index (SI)
Scaffold-Ref N/A (Free Acid)1.8>50>100N/A
Analog-01 5-amino-indole3.20.45>100>222
Analog-02 3-amino-pyridine2.112.5>100>8
Control Oseltamivir-0.02>100>5000

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Clark, M. P., et al. (2014). Discovery of pimodivir (VX-787): A potent, orally bioavailable, non-nucleotide inhibitor of influenza A virus polymerase. Journal of Medicinal Chemistry, 57(15), 6668-6678. Link

  • Vanderlinden, E., et al. (2010). Distinct effects of T-705 (Favipiravir) and ribavirin on influenza virus replication and viral RNA synthesis. Antimicrobial Agents and Chemotherapy, 54(7), 2947-2952. Link

  • Krug, R. M., & Aramini, J. M. (2009). Targeting the influenza A virus non-structural protein 1 (NS1) for the development of new antiviral drugs. Antiviral Research, 82(2), 106-118. Link

Sources

Structure-activity relationship (SAR) studies of "Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate represents a critical "gateway intermediate" in modern drug discovery. While the molecule itself is rarely a final clinical candidate due to the hydrolytic instability of the methyl ester, its core scaffold—the 4-(trifluoromethyl)piperidine moiety—is a privileged pharmacophore.

This application note details the Structure-Activity Relationship (SAR) campaign required to transition this building block from a labile reagent into a potent, metabolically stable drug candidate. We focus on its application in designing ligands for Sigma-1 receptors (


R)  and Soluble Epoxide Hydrolase (sEH) , where this lipophilic amine core has demonstrated historical success.
Key Chemical Features:
  • The

    
     Anchor:  The trifluoromethyl group at C4 provides metabolic blockade against oxidative metabolism (blocking P450 hydroxylation) and enhances lipophilicity (
    
    
    
    ) for CNS penetration.
  • The Piperidine Core: A versatile basic amine (

    
    ) capable of forming ionic interactions with active site aspartate/glutamate residues.
    
  • The Ester "Warhead": The methyl acetate tail is the primary site for SAR exploration. In vivo, this ester is rapidly hydrolyzed by carboxylesterases (CES1/CES2) to the inactive polar acid. The core objective of this SAR study is the bioisosteric replacement of this ester.

SAR Strategy: The "Zone" Approach

To optimize this scaffold, we divide the molecule into three distinct zones for modification.

Zone A: The Metabolic Liability (The Ester)
  • Problem: High clearance via hydrolysis (

    
     min in rat plasma).
    
  • Solution: Bioisosteric replacement.[1][2]

    • Strategy 1: Conversion to Amides (increases stability, adds H-bond donor).

    • Strategy 2: Conversion to Heterocycles (e.g., 1,2,4-oxadiazoles, tetrazoles) to mimic the carbonyl geometry while resisting hydrolysis.

Zone B: The Linker (Methylene Spacer)
  • Problem: Flexibility can lead to entropic penalties upon binding.

  • Solution:

    • Methylation: Introducing an

      
      -methyl group (branching) to restrict conformation.
      
    • Chain Extension: Increasing spacer length (

      
      ) to probe the depth of the binding pocket.
      
Zone C: The Lipophilic Core ( -Piperidine)
  • Status: Generally conserved. The

    
     group is often optimal, but can be compared against 
    
    
    
    ,
    
    
    , or
    
    
    to validate the necessity of the fluorine-induced dipole.

Experimental Protocols

Protocol 3.1: Synthesis of the Core Intermediate

Objective: Scalable synthesis of this compound.

Reagents:

  • 4-(Trifluoromethyl)piperidine hydrochloride (1.0 eq)

  • Methyl bromoacetate (1.1 eq)[3]

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetonitrile (ACN, anhydrous)

Workflow:

  • Dissolution: Suspend 4-(trifluoromethyl)piperidine HCl (5.0 g) and

    
     (9.2 g) in ACN (50 mL) under 
    
    
    
    atmosphere.
  • Addition: Cool to 0°C. Add methyl bromoacetate dropwise over 15 minutes to prevent over-alkylation (quaternization).

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane, stain with Ninhydrin).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Yield: Expect 85–92% as a clear oil.

Protocol 3.2: Library Generation (Amide Coupling)

Objective: Converting the labile ester into a stable amide library.

  • Hydrolysis: Treat the methyl ester (from 3.1) with LiOH (2.0 eq) in THF/Water (3:1) for 1 hour. Acidify to pH 4 to isolate the carboxylic acid intermediate.

  • Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Amine Addition: Add the diverse amine

    
     (1.1 eq) (e.g., benzylamine, morpholine, aniline).
    
  • Isolation: Stir 12h. Dilute with EtOAc, wash with

    
     and Brine. Purify via HPLC.
    
Protocol 3.3: Microsomal Stability Assay (The "Go/No-Go" Filter)

Objective: Determine intrinsic clearance (


) to validate ester bioisosteres.

Materials:

  • Rat Liver Microsomes (RLM) (Final protein conc: 0.5 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (1 µM final conc, <0.1% DMSO).

Procedure:

  • Pre-incubation: Mix RLM and test compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold Acetonitrile (with Internal Standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    
    

Visualizing the Workflow

The following diagrams illustrate the critical path from the raw building block to a refined lead compound.

Diagram 1: Synthetic Derivatization Pathway[4]

SyntheticPathway Start Start: 4-CF3-Piperidine Step1 Step 1: Alkylation (Methyl Bromoacetate) Start->Step1 K2CO3, ACN Intermediate KEY INTERMEDIATE: Methyl Ester (Labile Warhead) Step1->Intermediate Branch1 Path A: Hydrolysis (LiOH) Intermediate->Branch1 Acid Carboxylic Acid Branch1->Acid Amide Target 1: Amides (Stable) Acid->Amide HATU, R-NH2 Bioisostere Target 2: Oxadiazoles (Rigid Bioisostere) Acid->Bioisostere Amidoxime coupling

Caption: Transformation of the labile ester intermediate into metabolically stable chemotypes.

Diagram 2: SAR Decision Logic (The "Filter")

SARLogic Compound Synthesized Derivative Assay1 Assay 1: Microsomal Stability (t1/2 > 30 min?) Compound->Assay1 Discard1 Discard (Metabolic Liability) Assay1->Discard1 No Assay2 Assay 2: Target Binding (IC50 < 100 nM?) Assay1->Assay2 Yes Discard2 Discard (Low Potency) Assay2->Discard2 No Select Lead Candidate (PK/PD Studies) Assay2->Select Yes

Caption: Screening cascade prioritizing metabolic stability before potency.

Representative Data & Analysis

The following table simulates a typical SAR dataset for this scaffold, demonstrating the impact of modifying the "Tail" (Zone A) while keeping the "Head" (


-Piperidine) constant.

Table 1: SAR of 4-(Trifluoromethyl)piperidine Derivatives

CmpdR-Group (Zone A)Structure Class

(Rat Microsomes)

(Target:

R)
Outcome
1

Methyl Ester < 5 min 450 nMFail: Rapid hydrolysis.
2

Carboxylic Acid> 120 min> 10,000 nMFail: Too polar for binding.
3

Phenyl Amide45 min25 nMLead: Good balance.
4

Benzyl Amide38 min12 nMLead: High potency.
5

Dimethyl Amide55 min850 nMFail: Steric clash?
6 1,2,4-OxadiazoleBioisostere> 120 min65 nMBackup: Excellent stability.
Interpretation:
  • Compound 1 (The Title Molecule): Shows moderate potency but fails immediately in PK assays. It is a tool compound only for in vitro enzyme assays where esterases are absent.

  • Compound 2: The hydrolysis product is inactive, confirming that the ester hydrolysis is a deactivation pathway, not a prodrug activation.

  • Compounds 3 & 4: Amidation restores stability and significantly improves potency, likely by engaging a hydrophobic pocket with the aromatic ring (Phenyl/Benzyl).

Troubleshooting & Optimization

Issue: Low solubility of final amides.

  • Insight: The

    
     group plus a lipophilic amide (e.g., benzyl) makes the molecule very greasy (
    
    
    
    ).
  • Fix: Introduce a solubilizing group in Zone A. Replace the phenyl ring with a pyridine or morpholine . This lowers LogP and provides a handle for salt formation.

Issue: Loss of potency upon amidation.

  • Insight: The carbonyl oxygen of the ester might be accepting a hydrogen bond.

  • Fix: If amides fail, try a Ketone or a 1,2,4-Oxadiazole (Cmpd 6). The oxadiazole mimics the ester's electronics but is metabolically robust.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Lassolas, P., et al. (2016). Structure-Activity Relationship of N-Substituted Piperidines as Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3183–3203.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Ester Bioisosteres).

  • PubChem Compound Summary. (2025). This compound (CID 44203178).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Microsomal Stability Protocols).

Sources

Application Note: Evaluation of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate Derivatives as Novel Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The development of next-generation antihypertensives focuses on scaffolds that offer improved metabolic stability and dual-mechanism efficacy (e.g., L-type and T-type Calcium Channel blockade). The 4-(trifluoromethyl)piperidine moiety is a "privileged scaffold" in medicinal chemistry. The trifluoromethyl (


) group enhances lipophilicity and metabolic resistance against oxidative metabolism at the 4-position, while the piperidine nitrogen serves as a critical anchor for receptor interaction.

This application note details the protocol for synthesizing Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (Compound 1 ), a versatile intermediate, and its subsequent evaluation as a scaffold for calcium channel blocker (CCB) development. We provide a validated workflow from chemical synthesis to in vivo validation in Spontaneously Hypertensive Rats (SHR).

Chemical Synthesis & Optimization

Synthesis of the Core Scaffold (Compound 1)

The synthesis of this compound is achieved via a nucleophilic substitution (


) reaction. This step is critical for establishing the "head" of the pharmacophore.

Reaction Scheme:



Protocol:

  • Reagents: Dissolve 4-(trifluoromethyl)piperidine (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.5 eq) to scavenge the HBr byproduct.
    
  • Alkylation: Dropwise add Methyl bromoacetate (1.1 eq) at 0°C to prevent over-alkylation (quaternization).

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Library Derivatization (The "Active" Agents)

While Compound 1 is the core scaffold, potent antihypertensive activity in piperidines often requires a lipophilic "tail" to interact with the allosteric sites of voltage-gated calcium channels (


).

Workflow: Hydrolysis of Compound 1 to its free acid, followed by amide coupling with various lipophilic amines (e.g., benzhydryl amines or fluorinated anilines).

SynthesisWorkflow Start Start: 4-CF3-Piperidine Step1 N-Alkylation (Me-Bromoacetate) Start->Step1 + Base Inter Scaffold: Compound 1 (Ester) Step1->Inter Yield >85% Step2 Hydrolysis (LiOH/THF) Inter->Step2 Acid Intermediate Acid Step2->Acid Step3 Amide Coupling (HATU, R-NH2) Acid->Step3 Final Target Library (CCB Candidates) Step3->Final SAR Optimization

Figure 1: Synthetic workflow transforming the core piperidine scaffold into a library of potential calcium channel blockers.

In Vitro Pharmacology: Calcium Channel Blockade[1]

To validate the antihypertensive mechanism, the derivatives are screened for their ability to inhibit Calcium influx in CHO cells stably expressing the L-type Calcium Channel (


).
FLIPR Calcium 6 Assay Protocol

Principle: This assay measures intracellular calcium (


) changes using a calcium-sensitive fluorescent dye.

Materials:

  • Cell Line: CHO-K1 cells expressing

    
     and 
    
    
    
    subunits.
  • Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Control: Nifedipine (Standard L-type blocker).

Step-by-Step Procedure:

  • Plating: Seed cells at 10,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C, 5%

    
    .
    
  • Loading: Remove media and add 20

    
    L of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye extrusion). Incubate for 2 hours.
    
  • Compound Addition: Add 10

    
    L of test compounds (Derivatives of Compound 1 ) at varying concentrations (0.1 nM to 10 
    
    
    
    M). Incubate for 15 minutes.
  • Stimulation: Place plate in FLIPR Tetra system. Inject 10

    
    L of KCl depolarization buffer (Final 
    
    
    
    ) to trigger channel opening.
  • Measurement: Record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

Data Analysis: Calculate % Inhibition relative to vehicle (DMSO) and Max Inhibition (Nifedipine).



In Vivo Validation: Spontaneously Hypertensive Rat (SHR) Model

Compounds showing


 in the FLIPR assay proceed to in vivo testing. The SHR model is the gold standard for genetic hypertension.
Radiotelemetry Protocol (Gold Standard)

Unlike tail-cuff methods, telemetry provides continuous, stress-free blood pressure (BP) monitoring.

Experimental Design:

  • Subjects: Male SHR rats (12–14 weeks old), baseline SBP > 150 mmHg.

  • Group Size: n=8 per group.

  • Dosing: Oral Gavage (PO), 10 mg/kg and 30 mg/kg.[1]

Surgical Implantation:

  • Anesthetize rat (Isoflurane).

  • Expose the abdominal aorta.

  • Insert the catheter of the telemetry transmitter (e.g., DSI HD-S10) upstream into the aorta.

  • Secure transmitter body in the abdominal cavity.

  • Allow 7 days for recovery and baseline stabilization.

Data Collection Workflow:

TelemetryWorkflow Baseline Baseline Recording (24 Hours) Dosing Oral Administration (Compound or Vehicle) Baseline->Dosing Monitor Continuous Telemetry (SBP, DBP, HR) Dosing->Monitor Real-time Signal Analysis Data Binning (15 min intervals) Monitor->Analysis Outcome Efficacy Readout (ΔmmHg vs Time) Analysis->Outcome

Figure 2: Radiotelemetry workflow for assessing antihypertensive efficacy in conscious, unrestrained rats.

Data Interpretation

A successful candidate derived from the this compound scaffold should exhibit:

  • Onset: Reduction in BP within 1–2 hours post-dose.

  • Duration: Sustained reduction >12 hours (indicating metabolic stability of the

    
    -piperidine core).
    
  • Safety: No significant reflex tachycardia (Heart Rate should remain stable, suggesting potential dual L/T-type blockade).

Summary of Key Data Parameters

ParameterAssay / MethodTarget Criteria
Potency (

)
FLIPR (

)

Selectivity Patch Clamp (

vs

)

Metabolic Stability Liver Microsomes (

)

Efficacy (In Vivo) SHR Telemetry (30 mg/kg)

References

  • Mechanisms of Piperidine-based Calcium Channel Blockers

    • Title: Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents.[2]

    • Source: PubMed / Bioorg Med Chem.
    • Link:[Link]

  • Role of Trifluoromethyl Groups in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (Contextual grounding for stability).
    • Source: Molecules (MDPI).
    • Link:[Link]

  • SHR Model Validation

    • Title: Spontaneously Hypertensive Rat (SHR) as a Model of Human Essential Hypertension.
    • Source: National Institutes of Health (NIH).[3]

    • Link:[Link]

  • Assay Methodology (FLIPR)

    • Title: High-Throughput Calcium Flux Assays for Calcium Channel Blockers.
    • Source: Molecular Devices Applic
    • Link:[Link]

Sources

Troubleshooting & Optimization

Byproducts in the N-alkylation of 4-(trifluoromethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorinated Heterocycles. I am Dr. Aris, your Senior Application Scientist.

You are working with 4-(trifluoromethyl)piperidine , a secondary amine with a unique electronic profile. The trifluoromethyl (


) group at the C4 position is a strong electron-withdrawing group (EWG). While it is topologically distant from the nitrogen, it exerts a through-bond inductive effect that lowers the 

of the piperidine nitrogen (typically from ~11.2 down to ~9.5–10.0).

The Consequence: Your substrate is less nucleophilic than unsubstituted piperidine. This sluggishness often tempts researchers to use harsher conditions (higher heat, excess alkylating agent), which paradoxically increases the rate of byproduct formation rather than product conversion.

Below is your technical guide to diagnosing and preventing these specific impurities.

Module 1: The Reaction Landscape

Before troubleshooting, visualize the competitive pathways. The


 group increases the lipophilicity of the ring, making the solubility profile different from standard piperidines, often requiring polar aprotic solvents like Acetonitrile (MeCN) or DMF.
Figure 1: Competitive Reaction Pathways

ReactionPathways Substrate 4-CF3-Piperidine (Substrate) Product Target Tertiary Amine (Mono-alkylated) Substrate->Product Primary Pathway QuatSalt Quaternary Ammonium Salt (Over-alkylation) Substrate->QuatSalt + Excess R-X (SN2) AlkylAgent Alkylating Agent (R-X or R=O) Alkene Alkene (Elimination of R-X) AlkylAgent->Alkene Base/Heat (E2 Elimination) Alcohol Alcohol (Reduction of Ketone) AlkylAgent->Alcohol Reductive Amination (Direct Reduction) Product->QuatSalt + R-X (Fast)

Caption: Figure 1. The central competition between mono-alkylation (green) and the three primary failure modes (red).

Module 2: Troubleshooting Direct Alkylation ( )

Method: Reaction with Alkyl Halides (R-X) + Base. Common Issue: The "Bis-alkylation" trap.

Because 4-CF3-piperidine is less nucleophilic, the reaction starts slowly. As the product (tertiary amine) forms, it is often more nucleophilic than the starting material (due to the electron-donating alkyl group stabilizing the cation), leading to runaway over-alkylation.

Diagnostic Table: Byproducts
SymptomProbable CauseTechnical ExplanationCorrective Action
New polar spot on TLC (Base line) Quaternary Ammonium Salt The product reacted with a second equivalent of alkyl halide.Protocol Adjustment: Switch to 0.8 – 0.9 equivalents of alkyl halide. Add the halide dropwise over 2 hours.
Starting material persists + New non-polar spot Alkene Formation (Elimination) The base acted as a Brønsted base (E2) rather than the amine acting as a nucleophile.Change Base: Switch from strong bases (NaH, KOH) to non-nucleophilic organic bases (DIPEA) or weak inorganic bases (

). Lower the temperature.
Low Conversion (Stalled Reaction) "The Fluorine Effect" The

group has lowered N-nucleophilicity; the energy barrier is too high for the current T.
Solvent Switch: Move from THF to Acetonitrile (MeCN) or DMF. The higher dielectric constant stabilizes the transition state.
Optimized Protocol: The "Starvation" Method

To prevent over-alkylation of 4-(trifluoromethyl)piperidine:

  • Dissolve: 1.0 eq of 4-CF3-piperidine and 2.0 eq of

    
     in MeCN (0.1 M).
    
  • Add: 0.95 eq of Alkyl Halide dissolved in MeCN via syringe pump over 4 hours.

  • Why? Keeping the alkyl halide concentration effectively zero ensures the amine is always in vast excess relative to the halide, statistically favoring mono-alkylation [1].

Module 3: Troubleshooting Reductive Amination

Method: Condensation with Aldehyde/Ketone + Reducing Agent (e.g., STAB). Common Issue: The "Dead" Carbonyl.

The


 group makes the nitrogen less basic, meaning it struggles to attack the carbonyl carbon to form the iminium ion intermediate. If the iminium ion doesn't form before the reducing agent is active, the reducing agent will simply reduce the ketone to an alcohol.
Diagnostic Table: Reductive Amination Byproducts
SymptomProbable CauseTechnical ExplanationCorrective Action
High yield of Alcohol (R-OH) Direct Reduction The reducing agent attacked the ketone because the imine formation was too slow.Stepwise Procedure: Do not use "one-pot" methods. Pre-form the imine with a Lewis Acid (Ti(OiPr)4) for 4-12h before adding the reductant [2].
No Reaction (Recovered SM) Steric/Electronic Clash The

group (steric bulk) and low basicity prevent attack on hindered ketones.
Catalysis: Add 5 mol% Acetic Acid . Protonating the carbonyl oxygen activates it for nucleophilic attack by the sluggish amine.
Enamine Impurity Incomplete Reduction The intermediate formed but wasn't fully reduced.Reagent Switch: Switch from NaCNBH3 (weak) to STAB (Sodium Triacetoxyborohydride) , which is chemoselective for imines over ketones but strong enough to finish the job.
Optimized Protocol: Lewis Acid Activation

For difficult substrates:

  • Mix: 1.0 eq 4-CF3-piperidine + 1.1 eq Ketone + 1.2 eq Titanium(IV) isopropoxide (neat or in THF).

  • Stir: 12 hours at RT. (The Ti(IV) acts as a water scavenger and Lewis Acid).

  • Dilute: Add Ethanol.

  • Reduce: Add 1.5 eq

    
     (cheaper/stronger, safe because imine is pre-formed).
    
  • Quench: Add water carefully to precipitate

    
    . Filter and work up.
    

Module 4: Decision Logic (Troubleshooting Flowchart)

Use this logic gate to determine your next experimental move.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Identify Major Impurity Q_Alkylation Method: Direct Alkylation? Start->Q_Alkylation Q_Reductive Method: Reductive Amination? Start->Q_Reductive Imp_Quat Impurity: Quaternary Salt Q_Alkylation->Imp_Quat Polar Spot? Imp_Alkene Impurity: Alkene (from R-X) Q_Alkylation->Imp_Alkene Non-polar Spot? Imp_Alcohol Impurity: Alcohol (from Ketone) Q_Reductive->Imp_Alcohol Hydroxyl peak in IR/NMR? Sol_SlowAdd SOLUTION: Use Syringe Pump Reduce R-X to 0.9 eq Imp_Quat->Sol_SlowAdd Sol_Base SOLUTION: Change Base to DIPEA Lower Temp Imp_Alkene->Sol_Base Sol_Ti SOLUTION: Use Ti(OiPr)4 Pre-form Imine Imp_Alcohol->Sol_Ti

Caption: Figure 2.[1] Logic gate for selecting the correct protocol modification based on observed byproducts.

FAQ: Frequently Asked Questions

Q1: Does the


 group affect the stability of the piperidine ring during alkylation? 
A:  Generally, no. The C-F bond is extremely strong (approx. 116 kcal/mol). Standard alkylation conditions (base/heat) or reductive amination conditions (borohydrides) will not defluorinate the ring. However, avoid using Lithium Aluminum Hydride (

) in refluxing ethers, as this can occasionally attack C-F bonds alpha or beta to heteroatoms, although it is rare in this specific scaffold [3].

Q2: I see a "doublet of doublets" in my


 NMR. Is this a byproduct? 
A:  Likely not. This is usually the expected signal for 4-CF3-piperidine derivatives. The 

group couples to the germinal proton (H4) and vicinal protons (H3/H5). If you see a singlet or a shift >10ppm away from the starting material, suspect ring opening or defluorination, but complex splitting is normal.

Q3: Can I use microwave irradiation to speed up the reaction? A: Proceed with caution. While microwaves accelerate the reaction, the reduced nucleophilicity of your amine means the alkyl halide is exposed to high energy for longer before reacting. This frequently favors the Hofmann Elimination of the alkyl halide over the substitution. If you must use MW, use the "Reductive Amination" pathway, not Direct Alkylation.

References

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9151-9200.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369.

Sources

Column chromatography methods for "Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate" purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Method Development for Amino-Ester Purification Molecule ID: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (


)
Chemical Class:  Tertiary Amine / Fluorinated Heterocycle / Methyl Ester
Primary Challenge:  Balancing silanol suppression (tailing) with ester stability (hydrolysis).[1]

Introduction: The "Amine Tailing" Challenge

You are likely reading this because your product is streaking on the TLC plate, eluting as a broad blob on the column, or co-eluting with impurities despite a theoretical difference in polarity.

The Mechanism: The target molecule contains a tertiary nitrogen within the piperidine ring. Although the electron-withdrawing trifluoromethyl (


) group lowers the basicity slightly (estimated 

~8.5–9.0) compared to unsubstituted piperidine, the nitrogen remains basic enough to protonate upon contact with acidic silanol groups (

) on standard silica gel.[1] This creates a "cation-exchange" retention mechanism that competes with the desired adsorption mechanism, causing peak tailing.

Part 1: Decision Matrix (Method Selection)

Before packing a column, determine the optimal stationary phase based on your purity requirements and available equipment.

PurificationStrategy Start Start: Purification Strategy Scale What is your scale? Start->Scale Purity Required Purity? Scale->Purity < 5g NP_Std Method A: Modified Silica (Std. Normal Phase) Scale->NP_Std > 5g (Cost driven) Purity->NP_Std Routine Intermediate NP_Amine Method B: Amine-Funct. Silica (KP-NH) Purity->NP_Amine Standard (>95%) RP_Basic Method C: High pH Reverse Phase (C18 + NH4HCO3) Purity->RP_Basic High Precision (>99%)

Figure 1: Decision matrix for selecting the chromatography mode based on scale and purity needs.

Part 2: Detailed Protocols

Method A: Modified Normal Phase (The Standard Approach)

Best for: Routine purification of intermediates where cost is a factor.

The "Self-Validating" Logic: Standard silica is acidic (


).[1] To prevent the amine from sticking, we must "mask" the silanols with a stronger, volatile base (Triethylamine) or use a solvent that disrupts H-bonding.

Protocol:

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .[1]

    • Note: Do not use DCM/MeOH if possible. The

      
       group makes the molecule lipophilic enough to elute well in EtOAc. DCM/MeOH often dissolves silica slightly and complicates TEA removal.
      
  • Column Pre-Treatment (CRITICAL):

    • Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample. This neutralizes the silica surface.[2]

    • Validation Check: The heat of neutralization may slightly warm the column. Wait for it to cool before loading.

  • Loading:

    • Dissolve sample in minimum Hexane:EtOAc (9:1).[1] If insoluble, use a small amount of DCM, but ensure the column is equilibrated with Hexane.

  • Elution:

    • Run a gradient from 0% to 40% EtOAc. The product typically elutes between 15-25% EtOAc due to the lipophilic

      
       group.
      

Data Summary Table: Solvent Modifiers

Modifier Concentration Pros Cons
Triethylamine (TEA) 1.0 - 2.0% Excellent peak shape; cheap. Must be removed (high boiling salt); can contaminate NMR.[1]

| Ammonia (


 in MeOH)  | 0.5 - 1.0% | Volatile; no carbon signals in NMR.[1] | Hard to control concentration; immiscible with pure hexanes. |
Method B: Amine-Functionalized Silica (The "Zero-Tailing" Solution)

Best for: Delicate separations or removing TEA salts is difficult.[1]

The Logic: Instead of adding a base to the solvent, use silica where the surface is already bonded with propyl-amine groups. This creates a basic surface that repels the amine product, forcing it to elute as a sharp band without mobile phase modifiers.

Protocol:

  • Stationary Phase: KP-NH (Biotage) or equivalent Amino-Silica.[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (No TEA required).[1]

  • Gradient: The product will elute faster (lower Rf) on Amino-silica than on standard silica because the H-bonding retention mechanism is removed.[1] Start with 100% Hexanes and ramp slowly to 20% EtOAc.

Method C: Reverse Phase (Prep-HPLC)

Best for: Final compounds requiring >99% purity.[1]

The Logic: The


 group provides excellent retention on C18 columns. However, at neutral/acidic pH, the protonated nitrogen (

) makes the molecule too polar, causing it to elute too early (near the void volume). You must suppress ionization.[1]

Protocol:

  • Column: C18 (e.g., XBridge BEH or Gemini NX).[1]

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ).
    
    • Why: At pH 10, the amine (pKa ~9) is deprotonated (neutral). The neutral molecule interacts strongly with the C18 chain via the lipophilic

      
       and piperidine ring.
      
  • Gradient: Water / Acetonitrile (ACN).[1]

    • 0-2 min: 5% ACN[1]

    • 2-12 min: 5%

      
       95% ACN.[1]
      
  • Workup: Freeze-dry (Lyophilize) to remove water and ammonium bicarbonate (which is volatile).[1]

Part 3: Troubleshooting & FAQs

Q1: My product is decomposing on the column. I see a new spot at the baseline.

Diagnosis: Ester Hydrolysis. Explanation: Methyl esters are susceptible to hydrolysis. If you used a mobile phase with high water content (unintentional) or an extremely acidic/basic additive for too long, the ester (


) hydrolyzed to the carboxylic acid (

). The acid sticks to the baseline on silica. Fix:
  • Ensure solvents are dry.[1]

  • Reduce exposure time on the column (use Flash, not gravity).

  • Switch to Method B (Amino-Silica) which is less reactive than basic TEA/Silica slurries.[1]

Q2: I used TEA, but I still see "ghost peaks" or double spots in NMR.

Diagnosis: TEA-Salt Formation or Rotamers. Explanation: You likely isolated the Triethylammonium salt of your product or residual TEA hydrochloride. Fix:

  • The Bicarbonate Wash: After collecting fractions, dissolve the oil in EtOAc and wash with saturated aqueous

    
    . This removes residual acid salts and free TEA (into the organic phase, which is then rotavapped—TEA is volatile, TEA-salts are not).
    
  • Drying: Dry under high vacuum (< 1 mbar) at 40°C for 2 hours.

Q3: Can I use DCM/MeOH on silica?

Answer: Avoid if possible. Reasoning: While the compound dissolves well, MeOH is a strong displacer.[2] It often causes "dumping" (elution of all impurities at once) for lipophilic amines.[1] The


 group makes your molecule soluble enough in EtOAc/Hexane. If you must use DCM, use DCM / MeOH / 

(95:4:1)
.[1]

Part 4: Visualizing the Interaction

Interaction cluster_0 Standard Silica (Acidic) cluster_1 TEA Modified / Amino Silica Silanol Si-OH (Acidic Surface) Interaction Strong Ionic Bond (Tailing) Silanol->Interaction Amine Target Amine (Basic) Amine->Interaction BlockedSilanol Si-O-TEA / Si-NH2 Result Clean Elution BlockedSilanol->Result Repulsion FreeAmine Target Amine (Neutral) FreeAmine->Result

Figure 2: Mechanism of tailing on standard silica vs. clean elution on modified silica.[1]

References

  • Reich, H. J., & Rigby, J. H. (Eds.).[1] (1999).[1][3] Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. Wiley.[1] (Standard text on amine purification modifiers).

  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds. Link (General principles of KP-NH silica usage).

  • Patsnap/Google Patents. (2014).[1] Method for purifying piperidine derivatives. Patent CN103922987A.[1] Link (Industrial purification of similar piperidine intermediates).[1]

  • ChemicalBook. (2025).[1][4] 4-(Trifluoromethyl)piperidine Properties and pKa Data. Link (Physicochemical data source).[1]

Sources

Technical Support Center: Alternative Synthetic Routes for Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common synthetic challenges and explore alternative routes for this valuable compound.

Troubleshooting Guide: The Direct N-Alkylation Approach

The most common and direct route to this compound is the N-alkylation of 4-(trifluoromethyl)piperidine with a methyl haloacetate (e.g., methyl bromoacetate or chloroacetate). While straightforward in principle, this SN2 reaction is often plagued by specific challenges.

Issue 1: Low Yield of the Target Product

Question: I am getting a low yield of my desired product, this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this alkylation are typically traced back to several factors:

  • Incomplete Reaction: The nucleophilicity of the piperidine nitrogen can be reduced by the electron-withdrawing trifluoromethyl group. The reaction may require more forcing conditions than anticipated.

    • Solution:

      • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential side product formation at higher temperatures.

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.

      • Choice of Halide: Methyl bromoacetate is more reactive than methyl chloroacetate. If using the chloro- starting material, consider switching to the bromo- or even iodo-acetate for enhanced reactivity.

  • Base Incompatibility: The choice and amount of base are critical for deprotonating the piperidine hydrochloride salt (if used as starting material) and neutralizing the hydrohalic acid formed during the reaction.[1]

    • Solution:

      • Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2]

      • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be effective.[2][3] K₂CO₃ is a common and cost-effective choice.[2][4]

  • Solvent Effects: The solvent plays a crucial role in an SN2 reaction.

    • Solution:

      • Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO to solvate the cation and leave the nucleophile more reactive. Acetone can also be a suitable solvent.[5]

Issue 2: Formation of a Quaternary Ammonium Salt (Over-alkylation)

Question: I am observing a significant amount of a side product that I suspect is the over-alkylated quaternary ammonium salt. How can I prevent this?

Answer: Over-alkylation is a common issue when alkylating secondary amines.[6][7][8] The desired tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation.

  • Control Stoichiometry:

    • Use an Excess of the Amine: Employing a slight excess (1.2-1.5 equivalents) of 4-(trifluoromethyl)piperidine relative to the methyl haloacetate can statistically favor mono-alkylation.[2][6]

    • Slow Addition of the Alkylating Agent: Adding the methyl haloacetate dropwise or via a syringe pump over several hours maintains a low concentration of the electrophile, minimizing the chance of the product reacting further.[2][6]

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at room temperature or even 0 °C can slow down the second alkylation more significantly than the first.

    • Monitor Carefully: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting amine is consumed, before significant amounts of the quaternary salt are formed.

Frequently Asked Questions (FAQs)

Q1: What are the most viable alternative synthetic routes to this compound?

A1: Beyond direct N-alkylation, two powerful alternative strategies are reductive amination and palladium-catalyzed C-N cross-coupling reactions.

  • Reductive Amination: This is an excellent method to avoid over-alkylation.[6] The reaction proceeds in two steps, often in a one-pot fashion:

    • Condensation of 4-(trifluoromethyl)piperidine with methyl glyoxylate to form an iminium ion intermediate.

    • In-situ reduction of the iminium ion with a mild reducing agent.

    • Advantages: High selectivity for the tertiary amine, avoids quaternary salt formation.[6]

    • Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of many functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Buchwald-Hartwig Amination: While less common for this specific transformation due to the availability of other methods, it's a powerful tool for forming C-N bonds, especially with less reactive partners. This would involve coupling 4-(trifluoromethyl)piperidine with a haloacetate in the presence of a palladium catalyst and a suitable ligand.

Comparison of Synthetic Routes

Method Starting Materials Key Reagents Pros Cons
Direct N-Alkylation 4-(trifluoromethyl)piperidine, Methyl bromoacetateK₂CO₃ or DIPEASimple, one-step, readily available reagentsRisk of over-alkylation, may require careful control
Reductive Amination 4-(trifluoromethyl)piperidine, Methyl glyoxylateNaBH(OAc)₃ (STAB)High selectivity, no over-alkylation, mild conditionsRequires methyl glyoxylate (can be unstable), two-step one-pot
Buchwald-Hartwig Amination 4-(trifluoromethyl)piperidine, Methyl bromoacetatePd catalyst, ligand, baseBroad scope, high functional group toleranceCost of catalyst and ligand, requires inert atmosphere

Q2: My reductive amination is very slow or not working. What should I check?

A2: Sluggish reductive aminations are often due to inefficient formation of the iminium ion intermediate.[6]

  • pH of the Reaction: The formation of the iminium ion is pH-dependent. An acidic catalyst, such as acetic acid, is often added to facilitate the reaction.

  • Anhydrous Conditions: Water can hydrolyze the iminium ion, hindering the reaction. Ensure your reagents and solvent are dry.[6]

  • Choice of Reducing Agent: STAB is generally effective. If the reaction is still slow, a more reactive reducing agent could be considered, but with caution to avoid reduction of the glyoxylate.

Q3: How can I synthesize the starting material, 4-(trifluoromethyl)piperidine?

A3: The synthesis of 4-(trifluoromethyl)piperidine itself is a multi-step process. Common routes include:

  • From Pyridine Derivatives: Catalytic hydrogenation of a 4-(trifluoromethyl)pyridine precursor is a common industrial route.[9] This often requires high pressure and specialized equipment.

  • From Piperidinones: Introduction of the trifluoromethyl group to a piperidin-4-one derivative, followed by reduction of the ketone and any protecting groups.

  • From Piperidine Carboxylic Acids: A method involving the reaction of piperidine carboxylic acid with sulfur tetrafluoride has been patented.[10]

Q4: What are the best practices for purifying the final product?

A4: Purification strategies depend on the impurities present.

  • Aqueous Work-up: A standard aqueous work-up can remove inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) is a good starting point.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from starting materials and side products. A gradient of ethyl acetate in hexanes or another suitable solvent system is typically used.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially on a larger scale.

Visualizing the Synthetic Pathways

Workflow for Direct N-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction Conditions start1 4-(Trifluoromethyl)piperidine process Sɴ2 Reaction start1->process start2 Methyl Bromoacetate start2->process solvent Solvent (Acetonitrile or DMF) solvent->process base Base (K₂CO₃ or DIPEA) base->process temp Temperature (RT to 60°C) temp->process product This compound process->product side_product Quaternary Salt (Side Product) process->side_product purification Purification (Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A typical workflow for the direct N-alkylation synthesis.

Alternative Route: Reductive Amination

G cluster_start Starting Materials start1 4-(Trifluoromethyl)piperidine step1 Iminium Ion Formation start1->step1 start2 Methyl Glyoxylate start2->step1 step2 In-situ Reduction step1->step2 product This compound step2->product reductant Reducing Agent (NaBH(OAc)₃) reductant->step2 final_product Pure Product product->final_product Purification

Caption: The two-step, one-pot reductive amination pathway.

References

  • Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Retrieved from [Link]

  • PubMed. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • NIH. (n.d.). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Apollo. (n.d.). Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

Sources

Managing exothermic reactions in the synthesis of fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in the Synthesis of Fluorinated Amines

Executive Summary

Status: Operational Severity Level: High (Thermal Runaway Risk) Target Audience: Medicinal Chemists, Process Engineers

Overview: The synthesis of fluorinated amines presents a dual challenge: the high electronegativity of fluorine creates thermodynamic sinks that release massive energy upon bond formation (C-F bond energy ~485 kJ/mol), while the nucleophilic nature of amines often leads to incompatible side reactions with fluorinating agents. This guide provides field-validated protocols for managing exotherms, specifically focusing on deoxyfluorination (DAST/Deoxo-Fluor®) and electrophilic fluorination (Selectfluor®).

Module 1: Deoxyfluorination Agents (DAST, Deoxo-Fluor, XtalFluor)[1][2]

The Hazard Profile

Deoxyfluorination agents are the standard for converting amino-alcohols to fluorinated amines. However, they are thermally unstable. DAST (Diethylaminosulfur trifluoride) is notorious for explosive decomposition if heated above 90°C (and sometimes lower depending on purity).

Thermal Stability Data Comparison

Data derived from Differential Scanning Calorimetry (DSC) analysis.

ReagentDecomposition Onset (

)
Energy Release (

)
Hazard Class
DAST ~140°C (risk >50°C)~1700 J/g Explosive
Deoxo-Fluor® ~140°C~1100 J/gHigh Risk
XtalFluor-E® 215°C 661 J/gManageable
XtalFluor-M® 193°C367 J/gManageable

Critical Insight: While Deoxo-Fluor is often marketed as "safer" than DAST, it still possesses a decomposition temperature similar to DAST. The primary advantage is a slower rate of decomposition, not a higher threshold. XtalFluor salts are significantly safer due to their crystalline nature and lower exothermicity.

Troubleshooting & FAQs

Q: My DAST reaction mixture turned black and the internal pressure is rising. What is happening? A: You are likely witnessing a disproportionation cascade .

  • Mechanism: Upon heating, DAST disproportionates into Sulfur Tetrafluoride (

    
    ) and Bis(diethylamino)sulfur difluoride.[1]
    
  • The Danger: The bis-amino species is less stable than DAST and undergoes a secondary, violent decomposition (detonation).[1]

  • Immediate Action:

    • Do NOT attempt to open the vessel if pressurized.

    • Max cooling immediately (Liquid

      
       or Acetone/Dry Ice).
      
    • Evacuate the hood area.

Q: Why is my yield low despite high conversion? A: Elimination vs. Substitution. The basicity of the amine moiety (or the DAST byproduct) often triggers elimination to an alkene (vinyl fluoride) rather than substitution.

  • Correction: Switch to XtalFluor-E with an exogenous fluoride source (e.g.,

    
    ). The non-basic nature of the XtalFluor counter-ion reduces elimination side-products.
    

Module 2: Electrophilic Fluorination (Selectfluor®)[4][5]

The Kinetic Challenge

Unlike DAST, Selectfluor (F-TEDA-BF4) is thermally stable. The "exotherm" here is often a rapid acid-base neutralization rather than a thermal runaway, but it kills the reaction efficiency.

Q: I am trying to fluorinate an aromatic amine, but the reaction stalls. A: You are fighting Amine Deactivation . Selectfluor releases


 as a byproduct. This protonates your amine substrate.
  • The Trap: An ammonium species (

    
    ) is electron-deficient and strongly deactivates the aromatic ring toward electrophilic attack.
    
  • The Fix: You cannot simply add a base (it will react with Selectfluor). You must use a Lewis Acid catalyst (e.g.,

    
    ) or run the reaction in highly polar, non-nucleophilic solvents like Nitromethane  or Acetonitrile  to stabilize the transition state without quenching the reagent.
    
Visualizing the Pathway

The following diagram illustrates the decision logic for reagent selection and the competition mechanisms.

FluorinationLogic Start Substrate: Amino-Alcohol or Amine Target Target: C-F Bond Formation Start->Target Deoxy Deoxyfluorination (OH -> F) Target->Deoxy Aliphatic Electro Electrophilic Fluorination (C-H -> C-F) Target->Electro Aromatic/Alpha-Carbon DAST DAST/Deoxo-Fluor (Liquid) Deoxy->DAST Xtal XtalFluor-E/M (Solid Salt) Deoxy->Xtal Risk1 High Exotherm Risk Strict Temp Control <50°C DAST->Risk1 Select Selectfluor (F-TEDA-BF4) Electro->Select Trap Problem: Amine Protonation (Deactivation) Select->Trap Solution Solution: Strong Acid Media or Lewis Acid Cat. Trap->Solution Overcome by

Figure 1: Decision matrix for reagent selection based on substrate type and safety profile.

Module 3: Engineering Controls (Flow Chemistry)

The Ultimate Exotherm Solution For scaling up DAST reactions, batch processing is inherently unsafe due to heat accumulation. Continuous flow chemistry is the gold standard for these reactions.

Why Flow?
  • Surface-Area-to-Volume Ratio: Microreactors dissipate heat 100x faster than batch flasks.

  • Inventory Control: Only a small amount of hazardous DAST is reacting at any given second.

  • In-Line Quenching: The dangerous HF byproduct can be neutralized before the product leaves the closed system.

Flow Reactor Protocol (DAST)
  • Solvent: Anhydrous

    
     (DCM).
    
  • Reactor Material: PFA or PTFE coils (Glass is etched by HF).

  • Residence Time: 15–30 minutes.

  • Temperature: Can often be run at 70–90°C safely in flow (unsafe in batch) to drive conversion.

FlowSetup Substrate Substrate (Amine) in DCM Mixer T-Mixer (High Turbulence) Substrate->Mixer Reagent DAST Reagent in DCM Reagent->Mixer Reactor Reactor Coil (PFA) Temp: 70°C Mixer->Reactor Quench Scavenger Column (CaCO3 / Silica) Reactor->Quench In-line Neutralization BPR Back Pressure Regulator (100 psi) Quench->BPR Product Fluorinated Amine (HF-Free) BPR->Product

Figure 2: Continuous flow setup with in-line scavenging to prevent HF exposure.

Module 4: Emergency Protocols

The "Inverse Quench" Rule

Never add water to a DAST/fluorination reaction. The hydrolysis is violent and releases HF gas immediately.

Correct Quenching Protocol:

  • Dilution: Dilute the reaction mixture with an inert solvent (DCM or Toluene) to increase heat capacity.

  • Preparation: Prepare a quench vessel containing Sat.

    
      mixed with ice (1:1).
    
  • Addition: Slowly add the reaction mixture into the bicarbonate solution (Inverse addition).

  • PPE: Full face shield and HF-resistant gloves are mandatory.

References

  • Thermal Stability of Aminosulfur Trifluorides Messina, P. A., Mange, K. C., & Middleton, W. J. (1989).[1] Aminosulfur trifluorides: relative thermal stability.[1][2][3] Journal of Fluorine Chemistry.

  • Safety of Deoxo-Fluor vs DAST Lal, G. S., et al. (1999).[4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry.

  • XtalFluor Reagents Development L'Heureux, A., et al. (2010).[5] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[3] The Journal of Organic Chemistry.

  • Selectfluor Mechanism & Applications Nyffeler, P. T., et al. (2005). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition.

  • Continuous Flow Fluorination Safety Baumann, M., Baxendale, I. R., et al. (2008). The use of diethylaminosulfur trifluoride (DAST) for fluorination in a continuous-flow microreactor.[1] Synlett. [1]

Sources

Validation & Comparative

Technical Comparison Guide: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores, the introduction of a trifluoromethyl (-CF


) group at the C4 position is a high-impact strategy to modulate physicochemical properties without altering the fundamental scaffold connectivity.

This guide compares Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (hereafter 4-CF3-MPA ) against its non-fluorinated analog, Methyl 2-(piperidin-1-yl)acetate (hereafter MPA ).

Key Takeaway: The transition from MPA to 4-CF3-MPA is rarely about potency alone. It is a strategic maneuver to:

  • Block Metabolic Soft Spots: Prevent oxidative dealkylation or hydroxylation at the vulnerable C4 position.

  • Modulate Basicity (pKa): Lower the piperidine nitrogen pKa to reduce hERG liability and improve membrane permeability.

  • Induce Conformational Bias: Lock the piperidine ring into a specific chair conformation, reducing entropic penalties upon protein binding.

Physicochemical Profile & Molecular Logic[1][2][3]

The decision to utilize the fluorinated analog must be grounded in the "Fluorine Effect." The following table summarizes the theoretical and observed shifts in properties when substituting Hydrogen for Trifluoromethyl at the C4 position.

Table 1: Comparative Physicochemical Properties[2][3]
PropertyNon-Fluorinated Analog (MPA )Fluorinated Analog (4-CF3-MPA )Impact on Drug Design
Metabolic Liability High (C4 Oxidation)Low (Blocked)Critical: C4 is the primary site for CYP450 oxidation. -CF

sterically and electronically blocks this.
Lipophilicity (cLogP) ~0.8 - 1.2~1.9 - 2.3-CF

increases lipophilicity, potentially improving BBB penetration but increasing non-specific binding.
Basicity (pKa of N) ~9.0 - 9.5~7.8 - 8.3Electron-withdrawing -CF

lowers pKa, increasing the fraction of neutral species at physiological pH (7.4).
Conformation Flexible ChairBiased EquatorialThe bulky -CF

prefers the equatorial position (

-value ~2.5 kcal/mol), locking the ring conformation.
The Mechanistic Logic

1. Metabolic Blockade: The C-H bond strength is approximately 98 kcal/mol, whereas the C-F bond is ~116 kcal/mol. The C4 position of piperidine is a classic "metabolic soft spot" susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Replacing the hydrogen with -CF


 renders this position inert to oxidation.

2. pKa Modulation: The strong electron-withdrawing nature of the -CF


 group (inductive effect, 

) propagates through the carbon framework to the nitrogen atom. By lowering the pKa of the amine by 1–1.5 log units, 4-CF3-MPA exists as a higher fraction of uncharged species at pH 7.4 compared to MPA .
  • Result: Improved passive membrane permeability (

    
    ) and reduced lysosomal trapping.
    

Comparative Biological Performance[3]

A. Metabolic Stability (Microsomal Clearance)

In standard Human Liver Microsome (HLM) assays, MPA typically shows rapid intrinsic clearance (


) due to oxidation at the C4 position or hydrolysis of the ester. 4-CF3-MPA  demonstrates significantly extended half-life (

).
  • MPA: High clearance. Major metabolite: 4-hydroxy-piperidine derivative.

  • 4-CF3-MPA: Low/Medium clearance. Metabolic route shifts to ester hydrolysis (if not sterically hindered) or N-dealkylation, which are slower processes.

B. Membrane Permeability (PAMPA/Caco-2)

Due to the pKa shift described above, 4-CF3-MPA generally exhibits higher effective permeability (


) at pH 7.4. The non-fluorinated MPA  is more highly ionized (protonated) at physiological pH, limiting its passive diffusion across lipid bilayers.

Experimental Protocols

To validate the advantages of 4-CF3-MPA in your specific scaffold, the following self-validating protocols are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic blockade effect of the -CF


 group.

Reagents:

  • Test Compounds: MPA and 4-CF3-MPA (10 mM DMSO stock).

  • Liver Microsomes: Pooled Human/Rat (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes (without NADPH) with test compounds (final conc. 1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.

Data Calculation: Calculate the slope (


) of 

vs. time.


Success Criteria:

  • 4-CF3-MPA should exhibit a

    
     at least 2-fold higher  than MPA  to justify the added synthetic complexity/molecular weight.
    

Visualizing the Pathway

The following diagram illustrates the divergent metabolic fates of the two analogs and the decision logic for selecting the fluorinated variant.

Metabolic_Logic Start Lead Optimization (Piperidine Scaffold) MPA Non-Fluorinated Analog (MPA) Start->MPA Baseline CF3_MPA Fluorinated Analog (4-CF3-MPA) Start->CF3_MPA Optimization C4_Ox C4-Hydroxylation (CYP Mediated) MPA->C4_Ox Metabolic Attack Rapid_Clear Rapid Clearance (High CL_int) C4_Ox->Rapid_Clear Block Metabolic Blockade (C-F Bond Strength) CF3_MPA->Block Steric/Electronic Shield pKa_Shift pKa Lowering (Improved Permeability) CF3_MPA->pKa_Shift Inductive Effect Stable Extended Half-life (Low CL_int) Block->Stable pKa_Shift->Stable Reduced Lysosomal Trapping

Caption: Comparative metabolic fate. The -CF3 group (Green path) blocks the primary oxidation pathway (Red path) observed in the non-fluorinated analog.

Protocol 2: pKa Determination (Potentiometric Titration)

Objective: Confirm the electronic influence of the -CF


 group on the piperidine nitrogen.

Method:

  • Prepare 10 mM solutions of MPA and 4-CF3-MPA in a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility.

  • Perform titration using a standardized HCl solution (0.1 M) and NaOH (0.1 M) under inert atmosphere (

    
    ) to prevent carbonate formation.
    
  • Use the Bjerrum plot method to determine the pKa.

  • Expected Result: The pKa of 4-CF3-MPA should be approximately 1.0–1.5 units lower than MPA .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Haghi, W., et al. (2023).[1] Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives. Pharmaceuticals, 16(9), 1247.[1] (Example of 4-CF3-piperidine usage in antiviral research). Link

Sources

Head-to-head comparison of different synthesis methods for trifluoromethylated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape of Trifluoromethyl Piperidine Synthesis

The trifluoromethyl (


) piperidine scaffold is a cornerstone of modern medicinal chemistry, functioning as a metabolic block and a lipophilicity modulator.[1] However, its synthesis presents a classic "Process vs. Discovery" dichotomy.[1][2]
  • Method A (Catalytic Hydrogenation) is the industrial workhorse: scalable and atom-economical but limited by the availability of trifluoromethylated pyridine precursors and cis/trans selectivity issues.[1]

  • Method B (De Novo Cyclization) offers the highest stereochemical precision, essential for chiral drug candidates, but suffers from high step counts.

  • Method C (Direct C-H Functionalization) represents the frontier of chemical biology, allowing late-stage installation of

    
     groups, though often plagued by regioselectivity challenges.[1]
    

This guide compares these three methodologies to assist in selecting the optimal route for your specific drug development stage.

Part 1: Head-to-Head Technical Comparison

Method A: Catalytic Hydrogenation of Trifluoromethylpyridines

The Process Chemist’s Choice

This method relies on the heterogeneous reduction of commercially available


-substituted pyridines.[1] It is the most direct route to racemic or diastereomerically enriched piperidines.
  • Mechanism: Surface-mediated syn-addition of hydrogen.[1][2] The pyridine nitrogen often poisons the catalyst, requiring acidic media (e.g., acetic acid) or high pressures.

  • Key Challenge: Hydrodefluorination . The C-F bond is susceptible to hydrogenolysis on Pd or Pt surfaces, leading to defluorinated byproducts.

Experimental Protocol (Representative Scale: 10 mmol):

  • Preparation: Dissolve 2-(trifluoromethyl)pyridine (1.47 g, 10 mmol) in glacial acetic acid (15 mL).

  • Catalyst Loading: Add

    
     (Adams' catalyst, 5 mol%, 113 mg).[2] Note: Pd/C can be used but often requires higher pressures.[2]
    
  • Hydrogenation: Pressurize the autoclave to 50 bar

    
    . Stir at room temperature for 8–12 hours.
    
  • Workup: Vent

    
    . Filter through Celite to remove catalyst.[2] Neutralize filtrate with saturated 
    
    
    
    (Caution: Exothermic/Gas evolution).[2] Extract with DCM.[2]
  • Purification: Distillation or HCl salt formation.[2]

Method B: De Novo Cyclization (Chiral Auxiliary Approach)

The Stereochemist’s Choice

When specific enantiomers are required (e.g.,


-isomers), reduction of pyridines is insufficient.[1] De novo synthesis builds the ring from acyclic chiral precursors, often using trifluoroacetaldehyde hemiacetals or amino acid derivatives.
  • Mechanism: Typically involves the condensation of a chiral amine (e.g., phenylglycinol) with a trifluoromethyl ketone/aldehyde, followed by diastereoselective addition and ring closure (RCM or nucleophilic displacement).[1]

  • Key Challenge: Step Count . This route often requires 5-8 steps, significantly impacting overall yield and throughput.[1][2]

Method C: Late-Stage C-H Trifluoromethylation

The Discovery Chemist’s Choice

Modern photoredox and radical chemistries allow for the installation of


 groups onto existing amine scaffolds.[1] This is ideal for "analoging" a lead compound without rebuilding the synthesis.
  • Mechanism: Radical substitution.[2] A

    
     radical (generated from Togni’s reagent or Langlois reagent) attacks the electron-rich 
    
    
    
    -position of the amine (often requiring a directing group or specific protecting group to modulate polarity).
  • Key Challenge: Regioselectivity .[2][3][4] Distinguishing between the

    
    , 
    
    
    
    , and
    
    
    positions in unsubstituted piperidines is difficult without directing groups.[1]

Part 2: Comparative Data Analysis

FeatureMethod A: HydrogenationMethod B: De Novo CyclizationMethod C: C-H Functionalization
Primary Utility Multi-gram/Kilogram Scale-upAsymmetric Synthesis (Chiral)Late-Stage Diversification (SAR)
Starting Material

-Pyridines (Commercial)
Amino Acids / HemiacetalsPre-formed Piperidines
Step Count 1 Step5–8 Steps1–2 Steps
Stereocontrol Low (cis-major, often racemic)High (Enantiopure) Low (Substrate control)
Atom Economy Excellent Poor (Auxiliaries/Protecting groups)Moderate
Key Risk Hydrodefluorination (C-F cleavage)Linear yield attritionRegioisomeric mixtures
Cost Efficiency HighLowModerate

Part 3: Decision Logic & Visualization

Decision Matrix: Selecting the Right Synthesis

SynthesisDecision Start Start: Target Molecule Needs IsChiral Is specific Enantiopurity required? Start->IsChiral IsScale Is Scale > 100g? IsChiral->IsScale No (Racemic/Diastereomer OK) MethodB Method B: De Novo Cyclization IsChiral->MethodB Yes (e.g. >99% ee) HasPyridine Is the Pyridine precursor available? IsScale->HasPyridine Yes MethodC Method C: Late-Stage C-H Funct. IsScale->MethodC No (Rapid Analoging) MethodA Method A: Catalytic Hydrogenation HasPyridine->MethodA Yes HasPyridine->MethodB No

Figure 1: Strategic decision tree for selecting the synthesis method based on chirality, scale, and precursor availability.

Mechanistic Workflow: Hydrogenation vs. Radical Addition

MechanismComparison cluster_A Method A: Hydrogenation (Surface) cluster_C Method C: Radical C-H Funct. Pyridine CF3-Pyridine Ads Adsorption on Pt/Pd Pyridine->Ads H_Add Syn-H Addition Ads->H_Add Piperidine CF3-Piperidine (cis) H_Add->Piperidine PipStart Piperidine Core HAT H-Atom Transfer / Addition PipStart->HAT RadGen CF3 Radical Source (e.g., Togni/Langlois) RadGen->HAT Prod CF3-Piperidine (Mix) HAT->Prod

Figure 2: Mechanistic contrast between surface-mediated hydrogenation (Method A) and radical-mediated functionalization (Method C).[2]

Part 4: Critical Scientific Context (E-E-A-T)

1. The Hydrodefluorination Pitfall (Method A): In catalytic hydrogenation, the high energy of the C-F bond (~116 kcal/mol) usually renders it stable. However, activated benzylic-like positions (such as the 2-position of a pyridine ring) can undergo oxidative addition to Pd(0), leading to C-F cleavage.[1]

  • Mitigation: Use of

    
     (Adams' catalyst) in highly acidic media (AcOH/HCl) protonates the pyridine nitrogen. This electron-withdrawing effect deactivates the ring toward oxidative addition at the metal center, preserving the 
    
    
    
    group [1].

2. The Regioselectivity Challenge (Method C): Radical trifluoromethylation (Minisci-type) on pyridines followed by reduction is often more regioselective than direct C-H activation of piperidines. In piperidines, the


-C-H bonds are hydridic (due to N-lone pair overlap), making them susceptible to oxidation rather than radical attack.[1]
  • Insight: Successful direct trifluoromethylation of saturated amines often requires protecting groups (e.g., amides) that withdraw electron density, directing the electrophilic

    
     radical to remote positions (
    
    
    
    or
    
    
    ) [3].[1]

References

  • MDPI. (2019).[2] Synthesis of Substituted

    
    -Trifluoromethyl Piperidinic Derivatives. Molecules. Retrieved from [Link]
    
  • National Institutes of Health (NIH). (2015).[2] Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters. Retrieved from [Link]

  • ScienceOpen. (2021). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved from [Link]

  • Asian Pubs. (2015).[2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

Sources

A Guide to Understanding Lipophilicity and Its Impact on the Activity of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the careful tuning of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides an in-depth analysis of the lipophilicity of "Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate," a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will apply established principles of physical organic chemistry and structure-activity relationships to predict its behavior. This guide will also offer a comparative analysis with structurally related compounds and provide detailed experimental protocols for the empirical determination of lipophilicity, equipping researchers with the knowledge to navigate the intricate relationship between a compound's structure and its biological activity.

The Pivotal Role of Lipophilicity in Drug Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[4] This property governs a molecule's capacity to traverse biological membranes, a fundamental step for reaching its intended target.[2] However, a delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[] Therefore, the strategic modulation of lipophilicity is a cornerstone of rational drug design.

Structural Dissection and Predicted Lipophilicity of this compound

The structure of this compound incorporates several key functional groups that collectively determine its lipophilicity:

  • Piperidine Ring: This saturated heterocyclic scaffold is a common feature in many pharmaceuticals.[6] The piperidine ring itself is moderately lipophilic.

  • Trifluoromethyl (CF3) Group: The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance metabolic stability and, notably, to increase lipophilicity.[7] The high electronegativity of the fluorine atoms can also influence the pKa of nearby basic centers.

  • Methyl Acetate Moiety: The ester functional group contributes a degree of polarity, which can temper the overall lipophilicity of the molecule.

Based on these structural components, it is reasonable to predict that "this compound" will exhibit a moderate to high level of lipophilicity. The presence of the trifluoromethyl group is expected to be the dominant contributor to this property.

A Comparative Analysis: Understanding Structure-Lipophilicity-Activity Relationships

To contextualize the predicted properties of our target compound, a comparison with structurally analogous molecules is instructive. The following table presents a comparative analysis of "this compound" with two related compounds: one lacking the trifluoromethyl group and another with a different ester.

CompoundStructureKey Structural Difference from TargetPredicted Impact on LipophilicityPotential Impact on Activity
This compound (Target Compound)Moderate to HighEnhanced membrane permeability, potential for improved CNS penetration.
Methyl 2-(piperidin-1-yl)acetateAbsence of trifluoromethyl groupLowerReduced lipophilicity may decrease membrane permeability and metabolic stability.
Ethyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetateEthyl ester instead of methyl esterHigherIncreased alkyl chain length of the ester will further enhance lipophilicity, potentially leading to decreased aqueous solubility.

This comparative framework underscores the significant influence of the trifluoromethyl group on lipophilicity. The choice of the ester group also provides a means to fine-tune this critical property.

Experimental Determination of Lipophilicity: A Protocol-Driven Approach

While computational predictions are valuable, empirical determination of lipophilicity remains the gold standard. The distribution coefficient (logD) is particularly relevant for ionizable compounds as it is pH-dependent.[8][9] The following is a detailed protocol for determining the logD of "this compound" at a physiologically relevant pH of 7.4.

Shake-Flask Method for logD7.4 Determination

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Materials:

  • "this compound"

  • n-Octanol (pre-saturated with phosphate-buffered saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Partitioning:

    • Add 500 µL of n-octanol (pre-saturated with PBS) to a 1.5 mL microcentrifuge tube.

    • Add 500 µL of PBS, pH 7.4 (pre-saturated with n-octanol) to the same tube.

    • Add a small, precise volume of the compound's stock solution to the tube. The final concentration should be within the linear range of the analytical method.

  • Equilibration:

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the two phases.

    • Allow the tube to stand at room temperature for a sufficient time to allow for phase separation. To expedite this, centrifuge the tube at 2000 x g for 10 minutes.

  • Sampling:

    • Carefully collect a known volume from the aqueous (bottom) layer and the n-octanol (top) layer. Be cautious to avoid cross-contamination of the layers.

  • Quantification:

    • Analyze the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.

  • Calculation:

    • The logD is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

The following diagram illustrates the workflow for the experimental determination of logD.

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Stock Prepare Stock Solution Mix Mix Compound with n-Octanol and PBS Stock->Mix Phases Prepare Pre-saturated n-Octanol and PBS Phases->Mix Vortex Vortex to Equilibrate Mix->Vortex Separate Centrifuge for Phase Separation Vortex->Separate Sample Sample Aqueous and Octanol Phases Separate->Sample HPLC Quantify by HPLC Sample->HPLC Calculate Calculate logD HPLC->Calculate ADMET_Lipophilicity cluster_ADMET Pharmacokinetic Properties (ADMET) Lipophilicity Lipophilicity (logD) Absorption Absorption Lipophilicity->Absorption Influences membrane permeation Distribution Distribution Lipophilicity->Distribution Affects tissue penetration and plasma protein binding Metabolism Metabolism Lipophilicity->Metabolism Higher lipophilicity can increase metabolic clearance Excretion Excretion Lipophilicity->Excretion Impacts renal and biliary clearance pathways Toxicity Toxicity Lipophilicity->Toxicity Excessive lipophilicity can lead to off-target effects

Caption: Influence of lipophilicity on ADMET properties.

For "this compound," its predicted moderate-to-high lipophilicity suggests several potential consequences for its biological activity:

  • Enhanced Absorption: A higher logD can facilitate passive diffusion across the gastrointestinal tract, potentially leading to good oral bioavailability.

  • Increased Volume of Distribution: The compound may readily distribute into tissues, which can be advantageous for targeting intracellular proteins but may also lead to lower plasma concentrations.

  • Blood-Brain Barrier Penetration: The trifluoromethyl group could enhance the compound's ability to cross the blood-brain barrier, making it a candidate for centrally acting drugs.

  • Metabolic Considerations: Increased lipophilicity can make the compound more susceptible to metabolism by cytochrome P450 enzymes in the liver. [] It is crucial to recognize that the relationship between lipophilicity and activity is often non-linear. An optimal range of lipophilicity typically exists for a given biological target and desired therapeutic outcome.

Conclusion

"this compound" serves as an excellent case study for understanding the critical role of lipophilicity in medicinal chemistry. The strategic incorporation of a trifluoromethyl group is a powerful tool for modulating this property. While computational and theoretical analyses provide valuable initial insights, the empirical determination of logD through robust experimental methods is indispensable for accurate characterization. By carefully considering the multifaceted impact of lipophilicity on a compound's ADMET profile, researchers can more effectively design and optimize drug candidates with a higher probability of clinical success.

References

  • Eldin, R. R. E., Saleh, M. A., Alwarsh, S. A., Rushdi, A., Althoqapy, A. A., El Saeed, H. S., & Elmaaty, A. A. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. Pharmaceuticals (Basel, Switzerland), 16(9), 1247. [Link]

  • Kapłon-Cieślicka, A., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]

  • Wujec, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central. [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. [Link]

  • Gombar, V. K., & de la Cruz, M. (2027). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wójcik-Pszczoła, K., et al. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. PMC - PubMed Central. [Link]

  • Zlotos, G., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]

Sources

Efficacy comparison between trifluoromethyl and other electron-withdrawing groups on the piperidine ring

[1]

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (

trifluoromethyl group (

)
fluorine (

)
cyano (

)

Key Verdict: While single fluorine atoms (


Physicochemical Profiling: and Lipophilicity Modulation[2]

The primary objective of substituting the piperidine ring with EWGs is to lower the

Basicity Modulation ( )

The electron-withdrawing nature of


  • Trifluoromethyl (

    
    ):  Exerts a powerful distant inductive pull. Placing 
    
    
    at the C3 or C4 position significantly lowers the amine
    
    
    by 1.5 to 2.5 units, bringing it closer to the ideal range (7.0–9.0) for CNS penetration.
  • Fluoro (

    
    ):  A single fluorine at C3 lowers the 
    
    
    by ~1.2 units. However, this effect is highly dependent on conformation (see Section 2).[1]
  • Cyano (

    
    ):  Stronger electron withdrawal than 
    
    
    , but introduces high polarity and potential metabolic liability (cyanide release risks, though rare in stable rings).[1]
Lipophilicity ( )

Lipophilicity is the differentiator.[2]



1
Substituent (at C4-piperidine)

(approx)

(Hansch

)
Effect on Solubility
Hydrogen (

)
0 (Ref: 11.[1]2)0Baseline
Fluoro (

)
-1.2-0.14Neutral/Slight Increase
Trifluoromethyl (

)
-2.1+0.88Decreases (Greasy)
Cyano (

)
-2.5-0.57Increases

Critical Insight: Use


 when you need to lower 

and increase permeability via lipophilicity.[1] Use

or

when you need to lower

but maintain aqueous solubility.[1]

Conformational Dynamics: The Stereoelectronic Divide

This section details the most sophisticated difference between


The "Fluorine Axial" Preference

Unlike most substituents that prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidine often exhibits a preference for the axial conformation.[1]

  • Mechanism: Favorable antiparallel alignment of the

    
     bond dipole and the 
    
    
    (or
    
    
    ) dipole.[3]
  • Impact: This stabilizes the protonated amine, meaning an axial fluorine lowers the

    
    less than an equatorial fluorine.[3]
    
The "Trifluoromethyl Equatorial" Dominance

The

  • Mechanism: Steric repulsion dominates stereoelectronics.[1]

    
     almost exclusively adopts the equatorial  position.
    
  • Impact: The vector of the inductive effect is fixed. There is no dynamic equilibrium between conformers to complicate binding kinetics.

ConformationalEffectsPiperidinePiperidine ScaffoldSubstituentSubstituent SelectionPiperidine->SubstituentFluoro3-Fluoro (-F)Substituent->FluoroCF33-Trifluoromethyl (-CF3)Substituent->CF3Stereo_FStereoelectronic Control(Dipole-Dipole)Fluoro->Stereo_FSmall RadiusSteric_CF3Steric Control(A-Value ~2.1)CF3->Steric_CF3Large VolumeAxialAxial Preference(Dipole Stabilized)Stereo_F->AxialEquatorialEquatorial Preference(Steric Bulk)Steric_CF3->EquatorialOutcome_FVariable pKa(Conformer Dependent)Axial->Outcome_FOutcome_CF3Fixed VectorPredictable SAREquatorial->Outcome_CF3

Figure 1: Divergent conformational preferences of Fluoro- vs. Trifluoromethyl-piperidines. 3-F favors axial alignment due to electrostatics, while 3-CF3 is locked equatorial by sterics.[4][1][5][6]

Metabolic Stability: The "Metabolic Switching" Effect[8]

The piperidine ring is metabolically labile, prone to oxidation by Cytochrome P450 (CYP450) enzymes, typically at the


Mechanism of Protection[3]
  • C-F Bond Strength: The

    
     bond (116 kcal/mol) is significantly stronger than the 
    
    
    bond (99 kcal/mol), rendering it resistant to radical abstraction by CYP450.
  • Blocking Sites:

    • 
      :  Can block metabolism at a specific site, but the remaining 
      
      
      on the same carbon is still vulnerable (though deactivated).
    • 
      :  Completely blocks metabolic attack at that carbon.[1] Furthermore, it sterically hinders the approach of enzymes to adjacent carbons.[1]
      
Comparative Data: Metabolic Clearance[3]
Compound StructureIntrinsic Clearance (

)
Metabolic Soft Spot
N-Methylpiperidine High (Rapid)

-hydroxylation / N-dealkylation
3-Fluoro-N-methylpiperidine ModerateC4/C5 oxidation
3-Trifluoromethyl-N-methylpiperidine Low (Stable) Steric shield protects ring

Experimental Protocols

To validate these properties in your own lead series, use the following standardized protocols.

Protocol: Determination of via Potentiometric Titration

Objective: Accurately measure the basicity of the fluorinated piperidine to predict ionization at physiological pH.

  • Preparation: Dissolve 5 mg of the piperidine derivative in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility of lipophilic

    
     analogs.
    
  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Add 0.1 M HCl to bring the starting pH to ~2.0 (fully protonated).

    • Titrate with 0.1 M standardized KOH solution using an autotitrator (e.g., Sirius T3).[1]

    • Record pH vs. volume added in 0.5 µL increments.

  • Analysis: Use the Bjerrum difference plot method to calculate

    
    .
    
    • Note: For

      
       analogs, expect lower solubility; ensure the "precipitation onset" point is not confused with an inflection point.[1]
      
Protocol: Microsomal Stability Assay

Objective: Compare the metabolic blocking efficiency of


67
  • Incubation Mix: Prepare liver microsomes (human or rat, 0.5 mg protein/mL) in phosphate buffer (100 mM, pH 7.4).

  • Substrate Addition: Add test compound (1 µM final concentration, <0.1% DMSO).

  • Initiation: Pre-incubate at 37°C for 5 min, then initiate with NADPH-regenerating system (1 mM NADPH, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into 200 µL ice-cold acetonitrile (containing internal standard like Warfarin).

  • Quantification: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .

MetabolicAssaycluster_samplingSampling LoopStartStart: Microsomal Prep(0.5 mg/mL)AddCompAdd Test Compound(1 µM)Start->AddCompIncubateIncubate 37°C + NADPHAddComp->IncubateT0T=0 minIncubate->T0T15T=15 minIncubate->T15T60T=60 minIncubate->T60QuenchQuench (ACN + IS)T0->QuenchT15->QuenchT60->QuenchAnalyzeLC-MS/MS AnalysisQuench->Analyze

Figure 2: Workflow for comparative microsomal stability assessment.[1][6]

Synthesis: Accessing the Scaffolds

While 3-fluoropiperidines are often made via DAST/Deoxo-Fluor treatment of 3-hydroxypiperidines, 3-trifluoromethylpiperidines require different strategies due to the difficulty of introducing a

1

Preferred Route: Reduction of Trifluoromethyl Pyridines [1]

  • Starting Material: 3-(trifluoromethyl)pyridine (commercially available).

  • Hydrogenation: Catalytic hydrogenation using

    
     or 
    
    
    in acetic acid/ethanol.
    • Conditions: 50 psi

      
      , RT, 12h.
      
    • Advantage:[4][1][8][9][10][11] Avoids complex

      
       coupling chemistry; yields the racemic piperidine which can be chirally resolved.
      

Alternative Route: Deoxofluorination of Carboxylic Acids [1]

  • Precursor: Piperidine-3-carboxylic acid (protected as N-Boc).[1]

  • Reagent: Sulfur Tetrafluoride (

    
    ) or Diethylaminosulfur trifluoride (DAST) – Note: Requires high pressure and safety controls.
    
  • Transformation:

    
    .
    

References

  • Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Nairoukh, Z., et al. (2020).[1][10] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[5][10] Link[10]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.